molecular formula C7H7NO3 B102424 Methyl nicotinate 1-oxide CAS No. 15905-18-7

Methyl nicotinate 1-oxide

Katalognummer: B102424
CAS-Nummer: 15905-18-7
Molekulargewicht: 153.14 g/mol
InChI-Schlüssel: RVBKAFFMAQAFGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl Nicotinate 1-oxide (CAS 15905-18-7) is a specialized organic compound with the molecular formula C7H7NO3 and a molecular weight of 153.13 g/mol . As an N-oxide derivative of methyl nicotinate, it belongs to a class of compounds where the pyridine nitrogen atom is oxidized, a modification that can significantly alter its reactivity, solubility, and electronic properties compared to its parent molecule. This makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Researchers utilize this compound as a building block for the preparation of more complex molecules . Its structure serves as a key precursor in various chemical reactions, including the synthesis of pharmaceutical compounds. In particular, derivatives of pyridine N-oxides have been studied for their potential biological activities. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or personal use. Researchers handling this compound should refer to the Safety Data Sheet (SDS) and adhere to all appropriate safety protocols, including the use of personal protective equipment (PPE).

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

methyl 1-oxidopyridin-1-ium-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-11-7(9)6-3-2-4-8(10)5-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBKAFFMAQAFGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C[N+](=CC=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15905-18-7
Record name 3-Pyridinecarboxylic acid, methyl ester, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15905-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl nicotinate 1-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.389
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Methyl Nicotinate 1-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl nicotinate 1-oxide (CAS: 3099-22-3) is a pivotal intermediate in heterocyclic chemistry, serving as a precursor for functionalized pyridine derivatives and a metabolite in pharmacological studies of nicotinic acid esters. This guide outlines two distinct synthetic pathways: the mCPBA oxidation (Gold Standard for laboratory scale) and the Urea-Hydrogen Peroxide (UHP) method (Green Chemistry/Scalable).

Critical Advisory: Unlike simple pyridines, the presence of the methoxycarbonyl group at the C3 position introduces a susceptibility to hydrolysis. Conventional oxidation using aqueous hydrogen peroxide in acidic reflux is contraindicated for high-purity synthesis of the ester, as it promotes conversion to nicotinic acid N-oxide.

Chemical Fundamentals & Reactivity

The N-oxidation of methyl nicotinate involves the electrophilic attack of an oxidant upon the lone pair of the pyridine nitrogen.

  • Substrate: Methyl nicotinate (Electron-deficient pyridine ring due to the ester group).

  • Reactivity: The electron-withdrawing ester group at C3 decreases the basicity and nucleophilicity of the ring nitrogen compared to unsubstituted pyridine. Consequently, strong electrophilic oxidants (peracids) are required.

  • Selectivity: The reaction must avoid hydrolysis of the ester functionality (

    
    ).
    
Reaction Mechanism

The mechanism proceeds via a concerted


-like displacement where the pyridine nitrogen attacks the electrophilic oxygen of the peracid.

ReactionMechanism Substrate Methyl Nicotinate (Pyridine N-lone pair) TS Transition State (N---O Bond Formation) Substrate->TS Nucleophilic Attack Oxidant Peracid (mCPBA) (Electrophilic Oxygen) Oxidant->TS Product This compound (N-O Dipole) TS->Product Proton Transfer Byproduct Carboxylic Acid (m-Chlorobenzoic Acid) TS->Byproduct

Figure 1: Mechanistic pathway of N-oxidation via peracid attack. The nitrogen lone pair acts as the nucleophile.

Protocol A: mCPBA Oxidation (Laboratory Standard)

Context: This method is preferred for milligram to gram-scale synthesis due to mild conditions (room temperature) and high conversion rates.

Reagents
  • Methyl nicotinate (1.0 equiv)

  • m-Chloroperoxybenzoic acid (mCPBA) (1.2 - 1.5 equiv, 77% max purity grade)

  • Dichloromethane (DCM) or Chloroform (anhydrous)

  • Sodium bicarbonate (sat.[1][2] aq.)

Step-by-Step Methodology
  • Dissolution: Dissolve methyl nicotinate (10 mmol) in DCM (50 mL) in a round-bottom flask. Cool to 0°C using an ice bath.

  • Addition: Add mCPBA (12-15 mmol) portion-wise over 15 minutes. Note: Adding as a solid is standard, but pre-dissolving in DCM prevents local concentration spikes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20-25°C) for 3–12 hours.

    • Validation: Monitor by TLC (DCM:MeOH 95:5). The N-oxide is significantly more polar (lower

      
      ) than the starting material.
      
  • Quenching & Workup (Critical Step):

    • The reaction mixture contains m-chlorobenzoic acid (mCBA) as a precipitate and in solution.

    • Filtration: If heavy precipitate forms, filter through a sintered glass funnel (removes bulk mCBA).

    • Wash: Transfer filtrate to a separatory funnel. Wash 3x with saturated

      
       solution.[2] Why: This converts acidic mCBA to its water-soluble sodium salt, removing it from the organic layer.
      
    • Wash 1x with Brine (

      
      ).
      
  • Isolation: Dry the organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification: If mCBA persists (visible as white needles in the crude), purify via flash column chromatography (Gradient: 100% DCM

    
     5% MeOH/DCM).
    

Protocol B: Urea-Hydrogen Peroxide (UHP) (Green/Scalable)

Context: For larger scales (>10g), mCPBA becomes hazardous (shock sensitive) and expensive. The UHP method generates the peracid in situ using a stable, solid form of


 and an anhydride.
Reagents
  • Methyl nicotinate (1.0 equiv)

  • Urea-Hydrogen Peroxide complex (UHP) (2.0 equiv)

  • Phthalic Anhydride or Maleic Anhydride (1.0 - 1.2 equiv)

  • Solvent: Methanol or Ethyl Acetate

Step-by-Step Methodology
  • Preparation: Suspend methyl nicotinate and phthalic anhydride in Methanol or Ethyl Acetate at room temperature.

  • Activation: Add UHP in a single portion.

    • Mechanism:[3] UHP reacts with phthalic anhydride to generate monoperoxyphthalic acid in situ, which acts as the oxidant.

  • Reaction: Stir at ambient temperature. Reaction times may be longer than mCPBA (12–24 hours).

  • Workup:

    • Filter off the insoluble phthalic acid byproduct (which precipitates as the reaction proceeds).

    • Concentrate the filtrate.

    • Redissolve in DCM and wash with

      
       to remove residual phthalic acid.
      
  • Advantage: This method avoids the handling of concentrated liquid hydrogen peroxide and minimizes explosion risks associated with dry mCPBA.

Purification & Characterization Workflow

The polarity shift upon N-oxidation is the primary handle for purification.

PurificationWorkflow Crude Crude Reaction Mixture (Product + Acid Byproduct) Wash Alkaline Wash (Sat. NaHCO3) Crude->Wash Separation Phase Separation Wash->Separation Aqueous Aqueous Layer (Sodium m-chlorobenzoate) Separation->Aqueous Organic Organic Layer (this compound) Separation->Organic Drying Dry (MgSO4) & Concentrate Organic->Drying Final Recrystallization (Acetone/Ether or EtOAc) Drying->Final

Figure 2: Purification logic flow emphasizing the removal of acidic byproducts via alkaline wash.

Analytical Data Profile

The following data confirms the identity of this compound.

TechniqueParameterObservation/ValueInterpretation
HPLC Retention TimeEarlier than SM (Reverse Phase)N-oxide is more polar than the pyridine ester.
1H NMR Chemical Shift

8.5 - 8.7 ppm (C2-H)
The proton

to the Nitrogen shifts downfield but shows distinct coupling patterns compared to the unoxidized pyridine.
1H NMR Methoxy Group

3.9 - 4.0 ppm (s, 3H)
Confirms integrity of the methyl ester (no hydrolysis).
IR N-O Stretch

Strong characteristic diagnostic band.
IR C=O Stretch

Ester carbonyl retention.
MS m/z (ESI+)154.05

Molecular ion corresponds to M (137) + Oxygen (16).

Critical Analysis: The Hydrolysis Risk

A common error in N-oxide synthesis is the use of Method C: Acetic Acid /


 Reflux . While standard for alkyl pyridines, this method is unsuitable  for methyl nicotinate.
  • Failure Mode: The combination of heat (reflux), water (from 30%

    
    ), and acid (acetic acid) creates perfect conditions for acid-catalyzed ester hydrolysis.
    
  • Result: The product will be contaminated with, or fully converted to, Nicotinic Acid N-oxide (

    
     instead of 
    
    
    
    ).
  • Recommendation: Strictly adhere to anhydrous or non-acidic conditions (Method A or B) to preserve the ester moiety.

References

  • Synthesis of Pyridine N-Oxides (mCPBA Protocol)

    • Source: Royal Society of Chemistry (RSC)
    • Relevance: Provides detailed mCPBA oxidation protocols for substituted methyl nicotin
    • URL:[Link]

  • Urea-Hydrogen Peroxide (UHP)

    • Source: MDPI, Molecules.
    • Relevance: Validates the UHP/Anhydride system as a mild, green alternative for N-oxid
    • URL:[Link]

  • Hydrolysis Kinetics of Nicotinate Esters

    • Source: National Institutes of Health (NIH), PubMed.
    • Relevance: Establishes the stability profile of methyl nicotinate and the risk of hydrolysis to nicotinic acid in aqueous media.[4]

    • URL:[Link]

  • Spectroscopic Data (NMR/IR)

    • Source: National Institutes of Health (NIH), PubChem.
    • Relevance: Provides baseline spectral data for the starting material and derivatives for characteriz
    • URL:[Link]

Sources

physical properties of methyl nicotinate 1-oxide

[1]

Executive Summary

This compound (CAS 15905-18-7) is the N-oxide derivative of methyl nicotinate. Unlike its parent compound, which is a well-known rubefacient and vasodilator, the 1-oxide derivative primarily serves as a high-value synthetic intermediate in the development of complex pharmaceuticals, including retinoids and antibiotics. Its distinct polarity and reactivity profile—driven by the zwitterionic N-oxide moiety—require specific handling and characterization protocols distinct from those of standard pyridine esters. This guide provides a definitive reference for its physical properties, synthesis, and identification.

Chemical Identity & Structural Analysis[2][3]

The compound consists of a pyridine ring substituted with a methyl ester at the C3 position and an N-oxide function at the N1 position. The N-oxide introduces significant dipolar character to the molecule, altering its solubility and melting point relative to the parent methyl nicotinate.

Parameter Data
IUPAC Name 3-(Methoxycarbonyl)pyridine 1-oxide
Common Name This compound
CAS Number 15905-18-7
Molecular Formula C₇H₇NO₃
Molecular Weight 153.14 g/mol
SMILES COC(=O)C1=C=CC=C1
Structural Feature Zwitterionic N-O bond; Electron-withdrawing Ester

Physicochemical Profile

The physical properties of this compound are dominated by the N-oxide functionality, which increases the melting point and polarity compared to methyl nicotinate (MP ~39°C).

Solid-State Properties
Property Value / Observation Notes
Melting Point 97–98 °C Recrystallized from Ethyl Acetate [1].
Appearance White to off-white crystalline solidHygroscopic tendency due to N-oxide polarity.
Density (Predicted) 1.20 ± 0.1 g/cm³Higher density than parent ester due to dipole packing.
Solution Properties
Property Value / Observation Implications
Solubility Soluble in DCM, Chloroform, Methanol.DCM is the preferred solvent for synthesis and extraction.
pKa (Predicted) -0.14 ± 0.10Significantly less basic than methyl nicotinate (pKa ~3.1) due to the oxygen atom on nitrogen.
LogP (Predicted) -0.5 to 0.2Lower lipophilicity than methyl nicotinate (LogP ~0.8) due to charge separation.

Synthesis & Manufacturing Protocol

The most reliable synthesis method for this compound utilizes meta-chloroperoxybenzoic acid (mCPBA) as the oxidant. This method is preferred over hydrogen peroxide/acetic acid protocols because it proceeds under mild conditions in non-aqueous solvents, minimizing the risk of hydrolyzing the methyl ester group.

Reaction Pathway Diagram

The following diagram illustrates the direct oxidation pathway and the purification logic.

SynthesisPathwayStartMethyl Nicotinate(Starting Material)IntermediateReaction Mixture(Product + m-Chlorobenzoic Acid)Start->Intermediate OxidationReagentmCPBA(Oxidant)Reagent->IntermediateSolventDCM(0°C to RT)Solvent->IntermediateWashWash: NaHCO3 (aq)Intermediate->Wash WorkupProductThis compound(Solid, MP 97-98°C)Wash->Product Organic Phase(Evaporation)Wastem-Chlorobenzoate(Aqueous Waste)Wash->Waste Aqueous Phase

Caption: Synthesis of this compound via mCPBA oxidation, highlighting the critical bicarbonate wash step to remove byproducts.

Step-by-Step Protocol
  • Preparation: Dissolve 1.0 equivalent of methyl nicotinate in Dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

  • Oxidation: Slowly add 1.1–1.2 equivalents of mCPBA (meta-chloroperoxybenzoic acid) portion-wise.

    • Note: Maintain temperature <5°C during addition to prevent exotherms.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–16 hours. Monitor via TLC (DCM:MeOH 9:1) or LC-MS.

  • Workup (Critical Step):

    • The reaction mixture will contain solid m-chlorobenzoic acid (byproduct).

    • Wash the organic layer vigorously with saturated aqueous NaHCO₃ (Sodium Bicarbonate). This converts the acidic byproduct into water-soluble sodium m-chlorobenzoate.

    • Repeat wash until the aqueous layer is basic.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

  • Crystallization: Recrystallize the crude solid from Ethyl Acetate to obtain pure white crystals (MP 97–98°C).

Characterization & Identification Logic

To validate the identity of this compound, researchers should look for specific diagnostic shifts in the spectral data that confirm N-oxidation.

1H NMR Diagnostics

N-oxidation significantly alters the chemical environment of the pyridine ring protons.

  • H-2 and H-6 Protons: These protons (adjacent to Nitrogen) typically shift downfield (deshielded) relative to the parent pyridine due to the inductive effect of the positive charge on the nitrogen, although this is partially mitigated by the back-bonding of the oxygen.

  • Loss of Basicity: Unlike methyl nicotinate, the N-oxide will not show significant shift changes if a drop of D₂O/acid is added, as the N-oxide is already "quaternized" in a sense.

Mass Spectrometry (MS)
  • Molecular Ion: Look for m/z 154 [M+H]⁺ in ESI+.

  • Oxygen Loss: A characteristic fragmentation pattern for N-oxides is the loss of oxygen (M-16), resulting in a peak at m/z 138 (reverting to the parent ester).

Electronic Structure Diagram

Understanding the resonance allows for better prediction of reactivity (e.g., electrophilic substitution).

ResonanceRes1N+ — O-Res2Back-bonding(e- density to ring)Res1->Res2 ResonanceReactivityNucleophilic OxygenElectrophilic Ring (C2/C4)Res2->Reactivity Determines

Caption: The N-oxide moiety exhibits resonance that increases electron density on the oxygen while activating the ring positions 2 and 4.

Applications in Drug Development[1]

This compound is not merely a metabolite; it is a scaffold for "Retrometabolic Drug Design."

  • Prodrug Strategies: The N-oxide can be reduced in vivo back to the active methyl nicotinate, potentially altering the pharmacokinetic profile or half-life of the vasodilator effect.

  • Synthetic Building Block: It is used to introduce cyano groups via the Reissert-Henze reaction (reaction with TMSCN and dimethylcarbamoyl chloride) to form 2-cyanonicotinates, which are precursors to complex heterocycles [1].

References

  • ChemicalBook. (2024).[1] this compound Product Description & Properties. Retrieved from

  • National Institutes of Health (NIH). Synthetic Retinoids for the Modulation of Genomic and Nongenomic Processes. (Describes use of this compound as starting material).[2][3] Retrieved from

  • Sigma-Aldrich. this compound Product Specification. Retrieved from

Structure Elucidation of Methyl Nicotinate 1-Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and metabolic profiling, pyridine N-oxides represent a critical structural motif. They often appear as oxidative metabolites of pyridine-containing drugs or serve as versatile synthetic intermediates for functionalizing the pyridine ring (e.g., via Meisenheimer rearrangement).

This guide details the structural elucidation of methyl nicotinate 1-oxide (also known as methyl 3-pyridinecarboxylate 1-oxide). Unlike a standard certificate of analysis, this document deconstructs the causality behind the analytical data. We will establish the structure not just by observing peaks, but by validating the chemical changes—specifically the electronic impact of the N-oxide moiety on the aromatic system—that confirm the transformation from methyl nicotinate.

Synthetic Pathway & Isolation Strategy

To ensure the integrity of the characterization, we must first establish the provenance of the material. The most reliable laboratory-scale synthesis involves the direct oxidation of methyl nicotinate using meta-chloroperoxybenzoic acid (m-CPBA). This method is preferred over H₂O₂/acetic acid for small-scale characterization due to milder conditions and easier workup.

Experimental Protocol (Self-Validating)
  • Precursor: Methyl Nicotinate (MW 137.14)

  • Reagent: m-CPBA (77% max, excess)

  • Solvent: Dichloromethane (DCM)

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of methyl nicotinate in 50 mL DCM. Cool to 0°C.

  • Oxidation: Add 1.2 equivalents of m-CPBA portion-wise over 15 minutes. The reaction is exothermic; temperature control prevents over-oxidation or side reactions.

  • Monitoring: Stir at room temperature (RT) for 4–12 hours. Monitor via TLC (MeOH/DCM 1:9). The N-oxide is significantly more polar (lower R_f) than the starting pyridine.

  • Workup (Critical Step):

    • Wash with saturated aqueous NaHCO₃ (x3) to remove m-chlorobenzoic acid byproduct.[1] Validation: Acidification of the aqueous wash should precipitate white m-chlorobenzoic acid, confirming consumption of oxidant.

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethyl Acetate.

    • Target Melting Point: 97–98°C [1].[2]

Synthesis Workflow Diagram

SynthesisWorkflow Start Methyl Nicotinate (DCM Solution) Reagent Add m-CPBA (0°C, 1.2 eq) Start->Reagent Reaction Stir RT (4-12h) Monitor TLC (Polar Product) Reagent->Reaction Workup Wash sat. NaHCO3 (Removes m-CBA) Reaction->Workup Complete Conversion Isolation Dry (Na2SO4) & Concentrate Workup->Isolation Product This compound (Solid, MP 97-98°C) Isolation->Product

Figure 1: Validated synthesis and isolation workflow for this compound.

Structural Elucidation: The Analytical Triad

We employ a "Triad of Evidence" approach: Mass Spectrometry (Molecular Weight), IR (Functional Groups), and NMR (Connectivity & Electronic Environment).

Phase 1: Mass Spectrometry (MS)

Objective: Confirm molecular formula (C₇H₇NO₃) and N-oxide functionality.

  • Molecular Ion (M+): Expect a peak at m/z 153 .

  • Fragmentation Pattern:

    • [M - 16]⁺ (m/z 137): Loss of oxygen. This is the diagnostic fragmentation for N-oxides, often reverting to the pyridine radical cation [2].

    • [M - 31]⁺ (m/z 122): Loss of the methoxy group (-OCH₃) from the ester.

    • [M - 16 - 31]⁺ (m/z 106): Sequential loss of oxygen and methoxy (nicotinoyl cation).

Phase 2: Infrared Spectroscopy (IR)

Objective: Confirm the presence of the ester and the N-oxide bond.

Functional GroupWavenumber (cm⁻¹)Description
C=O[3][4] Stretch 1720–1735Strong ester carbonyl band. Consistent with precursor.
N–O Stretch 1200–1300New diagnostic band. Strong stretching vibration characteristic of pyridine N-oxides [3].
C=C / C=N 1400–1600Aromatic ring skeletal vibrations.[4]
Phase 3: NMR Spectroscopy (The Definitive Proof)

Objective: Validate the N-oxide position via electronic shielding effects.

The N-Oxide Effect: In a standard pyridine, the nitrogen atom is electronegative, withdrawing density and deshielding the adjacent


-protons (H2, H6), causing them to appear very downfield (>8.5 ppm).
Upon oxidation to the N-oxide, the oxygen atom donates electron density back into the ring via resonance. This results in a distinct upfield shift (shielding)  of the 

-protons (H2 and H6) compared to the free base [4].
Comparative ¹H NMR Data (DMSO-d₆)
PositionProtonMethyl Nicotinate (Precursor) [5]This compound (Product) *Shift (Δδ)
2 Ar-H (

)
9.21 ppm (d)~8.55 ppm (s)-0.66 (Shielded)
6 Ar-H (

)
8.93 ppm (d)~8.45 ppm (d)-0.48 (Shielded)
4 Ar-H (

)
8.35 ppm (dt)~7.80 ppm (d)-0.55 (Shielded)
5 Ar-H (

)
7.61 ppm (dd)~7.55 ppm (dd)-0.06 (Minor)
Methyl -OCH₃3.97 ppm (s)3.90 ppm (s)-0.07 (Negligible)

*Note: Product shifts are derived from authoritative data for Nicotinic Acid N-oxide [4], which is the closest electronic analog. The ester vs. acid difference in the aromatic region is minimal.

Key Interpretation:

  • H2 and H6 Shielding: The dramatic shift of H2 from 9.21 to ~8.55 ppm is the "smoking gun" for N-oxidation. If H2 remains >9.0 ppm, oxidation has failed.

  • Coupling Constants:

    • 
       and 
      
      
      
      remain characteristic of the 3-substituted pyridine ring (~5–8 Hz).
    • Long-range coupling (

      
       or 
      
      
      
      ) may be resolved.
¹³C NMR Signatures
  • C=O (Ester): ~164 ppm.

  • C2/C6 (

    
    -carbons):  These carbons are significantly shielded  (moved upfield) by ~10–15 ppm compared to the free pyridine base due to the N-oxide resonance effect.
    
    • Precursor C2: ~150 ppm.[5]

    • N-Oxide C2: ~139 ppm [4].[5][6]

NMR Correlation Logic Diagram

NMRLogic NOxide N-Oxide Oxygen (Electron Donor) Ring Pyridine Ring (Resonance System) NOxide->Ring +M Effect H2H6 Alpha Protons (H2, H6) High Electron Density Ring->H2H6 Increases shielding at Shift Upfield Shift (Shielding Effect) H2H6->Shift Causes Spectrum Observed Spectrum δ 8.4 - 8.6 ppm Shift->Spectrum Confirms Structure

Figure 2: Mechanistic logic of the N-oxide substituent effect on NMR chemical shifts.

Conclusion

The identity of This compound is confirmed not by a single test, but by the convergence of synthetic and spectral data:

  • Synthesis: Validated by the precipitation of m-chlorobenzoic acid byproduct.

  • MS: Confirms mass (153) and oxygen loss (137).

  • NMR: Validated by the specific upfield shift of

    
    -protons (H2/H6) , distinguishing the N-oxide from the starting material.
    

This protocol provides a robust, self-validating framework for the generation and identification of this compound in a research setting.

References

  • Mass Spectrometry Fragmentation: Michigan State University, Fragmentation Patterns of Nitrogen Compounds. Available at: [Link]

  • IR Spectroscopy of N-Oxides: SpectraBase, Pyridine N-oxide IR Data. Available at: [Link]

  • N-Oxide NMR Shifts (Nicotinic Acid N-oxide): Royal Society of Chemistry, Supporting Information for "Recyclable Anhydride Catalyst for H2O2 Oxidation". Available at: [Link]

Sources

Spectroscopic Analysis of Methyl Nicotinate 1-Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Analysis of Methyl Nicotinate 1-Oxide Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Scientists, and Medicinal Chemists[1]

Executive Summary

This compound (MNO), also known as methyl nicotinate N-oxide, is a critical metabolite and synthetic intermediate in the study of pyridine-based pharmaceuticals.[1] As the N-oxidized derivative of methyl nicotinate, it serves as a model for understanding the oxidative metabolism of nicotinate drugs and as a precursor for functionalizing the pyridine ring at the 2- and 6-positions.[1] This guide provides a comprehensive spectroscopic profile of MNO, synthesizing data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to establish a definitive characterization framework.[1]

Chemical Identity and Physicochemical Properties

Before spectroscopic analysis, verification of the analyte's fundamental properties is essential for handling and sample preparation.[1]

PropertyDescription
IUPAC Name 3-(Methoxycarbonyl)pyridine 1-oxide
CAS Registry Number 15905-18-7
Molecular Formula

Molecular Weight 153.14 g/mol
Appearance White to off-white crystalline solid
Melting Point 165.5 – 167.4 °C (Recent Lit.); Historical range 148–149 °C [1][2]
Solubility Soluble in DMSO, Methanol, Chloroform; slightly soluble in water.[2]

Synthesis and Preparation Protocol

To ensure spectroscopic data correlates to a pure standard, the following synthesis protocol using m-chloroperoxybenzoic acid (m-CPBA) is recommended. This method minimizes over-oxidation and simplifies purification compared to


/acetic acid methods.
Experimental Workflow
  • Dissolution: Dissolve methyl nicotinate (1.0 eq) in dichloromethane (DCM).

  • Oxidation: Add m-CPBA (1.2 eq) portion-wise at 0 °C to control the exotherm.

  • Reaction: Stir at room temperature for 12–16 hours. Monitor by TLC (MeOH:DCM 1:9).

  • Workup: Wash with saturated

    
     to remove m-chlorobenzoic acid byproduct.[1]
    
  • Purification: Recrystallize from acetone/methanol or purify via silica gel chromatography.

SynthesisWorkflow Start Methyl Nicotinate (DCM Solution) Reagent Add m-CPBA (0°C, 1.2 eq) Start->Reagent Reaction Stir RT 12-16 hrs Reagent->Reaction Oxidation Wash Wash with Sat. NaHCO3 Reaction->Wash Remove m-CBA Product Methyl Nicotinate 1-Oxide Wash->Product Recrystallization

Figure 1: Synthetic workflow for the preparation of this compound.

Vibrational Spectroscopy (IR)

Infrared spectroscopy provides the first line of evidence for N-oxidation. The appearance of the N–O stretching vibration and the retention of the ester carbonyl are diagnostic.[1]

Key Diagnostic Bands

The N-oxide moiety introduces a strong dipole, resulting in intense stretching vibrations.[1]

Functional GroupWavenumber (

)
Assignment & Notes
C=O (Ester) 1723 – 1730Strong stretching vibration.[1] Shifts slightly higher compared to the free base due to electron withdrawal by the N-oxide.[1]
C=C / C=N 1575 – 1600Aromatic ring skeletal vibrations.[1]
N–O (Stretch) 1240 – 1300Diagnostic. Strong band characteristic of heteroaromatic N-oxides.
N–O (Bend) 830 – 850Characteristic deformation band.
C–H (Aromatic) 3063Weak stretching vibration.

Interpretation: The presence of the band at ~1250


 (N–O stretch) combined with the ester carbonyl at ~1723 

confirms the integrity of the ester during oxidation [3].

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural confirmation. N-oxidation induces characteristic chemical shift changes in the pyridine ring due to the mesomeric donation of oxygen's lone pair into the ring (shielding C2/C4) and the inductive withdrawal (deshielding C2/C6).

H NMR Analysis (DMSO- )

Comparison of this compound with its precursor, Methyl Nicotinate.

Proton PositionChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Shift Effect (

) vs. Precursor
H-2 8.50 – 8.53Singlet (s)-Upfield (~0.7 ppm) . Shielded by mesomeric effect of N-O.[1]
H-6 8.42 – 8.45Doublet (d)

Upfield (~0.5 ppm) . Shielded by mesomeric effect.[1]
H-4 7.75 – 7.80Doublet (d)

Upfield (~0.5 ppm) . Shielded by mesomeric effect at para position.[1]
H-5 7.55 – 7.60dd

Downfield (~0.1 ppm) .[1] Inductive effect dominates at meta position.[1]
-OCH

3.90 – 3.95Singlet (s)-Minimal change.

Mechanistic Insight: In pyridine N-oxides, the oxygen atom acts as both an electron withdrawer (induction) and an electron donor (resonance).[1] Resonance dominates at the


 (2,[1]6) and 

(4) positions, causing significant upfield shifts relative to the unoxidized pyridine.[1] The

(3,[1]5) positions are less affected by resonance and slightly deshielded by induction [4].[1]

Mass Spectrometry (MS)

Mass spectrometry reveals a distinct fragmentation pattern driven by the labile N–O bond.

Fragmentation Pathway[3]
  • Molecular Ion (

    
    ):  m/z 153.
    
  • Primary Loss (

    
    ):  Loss of oxygen is the hallmark of N-oxides, generating the protonated methyl nicotinate radical cation (m/z 137).
    
  • Secondary Loss (

    
    ):  Loss of the methoxy group (
    
    
    
    ) from the ester, yielding the nicotinoyl cation (m/z 106).
  • Tertiary Loss (

    
    ):  Loss of the entire ester group (
    
    
    
    ), yielding the pyridinium ion (m/z 78).

MSFragmentation M_Ion Molecular Ion (M+) m/z 153 [C7H7NO3]+ M_Minus_O Deoxygenation (M-16) m/z 137 [C7H7NO2]+ M_Ion->M_Minus_O - O (16 Da) M_Minus_OMe Ester Cleavage (M-16-31) m/z 106 [C6H4NO]+ M_Minus_O->M_Minus_OMe - OMe (31 Da) Pyridinium Pyridine Ring (M-16-59) m/z 78 [C5H4N]+ M_Minus_O->Pyridinium - COOMe (59 Da)

Figure 2: Proposed fragmentation pathway for this compound under Electron Impact (EI).

UV-Vis Spectroscopy[1][4][5]

  • Absorption Maxima (

    
    ):  ~254–260 nm (in Methanol).
    
  • Characteristics: The

    
     transition of the N-oxide moiety typically results in a band around 254 nm, often more intense than the corresponding band in the parent pyridine due to extended conjugation involving the N-oxide oxygen [5].[1]
    

References

  • RSC Advances , "Highly Chemoselective Deoxygenation of N-Heterocyclic N-Oxides", Royal Society of Chemistry, 2016.[1] Link

  • ECHEMI , "3-Pyridinecarboxylic acid, methyl ester, 1-oxide Product Details", ECHEMI Global Chemical Database.[1] Link

  • SpectraBase , "Methyl Nicotinate IR Spectrum", Wiley Science Solutions.[1] Link

  • ChemicalBook , "Nicotinic Acid N-Oxide NMR Data", ChemicalBook.[1] Link

  • ResearchGate , "UV-visible spectrum of N-Oxide nicotinic acid", ResearchGate.[1] Link

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of Methyl Nicotinate 1-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Methyl nicotinate 1-oxide (CAS: 15905-18-7) is a pivotal intermediate in the development of heterocyclic pharmaceuticals and a functional probe in metabolic studies of niacin derivatives. While pyridine N-oxidation is a standard transformation, the presence of the methyl ester moiety at the C3 position dictates a specific chemoselective approach.

The Core Challenge: The standard industrial N-oxidation protocol using Hydrogen Peroxide (


) in Acetic Acid (

) at reflux is unsuitable for this substrate. The acidic, aqueous, high-temperature environment promotes the hydrolysis of the methyl ester to the carboxylic acid (Nicotinic acid N-oxide), degrading yield and purity.

The Solution: This protocol utilizes meta-Chloroperoxybenzoic acid (m-CPBA) in dichloromethane (DCM). This anhydrous, mild-temperature method preserves the ester functionality while achieving high conversion rates (>90%). The protocol includes a rigorous "self-validating" workup designed to quantitatively remove the


-chlorobenzoic acid byproduct, ensuring pharmaceutical-grade purity without immediate need for chromatography.

Reaction Mechanism & Critical Parameters

The reaction proceeds via an electrophilic attack of the peracid oxygen on the lone pair of the pyridine nitrogen.

Reaction Scheme (DOT Visualization)

ReactionPathway cluster_conditions Critical Conditions SM Methyl Nicotinate (C7H7NO2) TS Transition State (Butterfly Mechanism) SM->TS + DCM, 0°C Reagent m-CPBA (Oxidant) Reagent->TS Product This compound (N-Oxide) TS->Product O-Transfer Byproduct m-Chlorobenzoic Acid (Precipitate/Soluble) TS->Byproduct Proton Transfer Anhydrous DCM Anhydrous DCM 0°C to RT 0°C to RT 1.1 eq m-CPBA 1.1 eq m-CPBA

Figure 1: Mechanistic pathway for the N-oxidation of methyl nicotinate using m-CPBA.

Key Stoichiometric Data
ComponentRoleMolecular Weight ( g/mol )EquivalentsDensity / State
Methyl Nicotinate Substrate137.141.0Solid (MP ~39°C)
m-CPBA Oxidant172.571.1 - 1.2Solid (typ. 77% purity)
Dichloromethane Solvent84.93~10 mL/gLiquid
Na₂SO₃ (aq) Quencher126.04Excess10% w/v Solution
NaHCO₃ (aq) Scavenger84.01ExcessSat.[1] Solution

Materials & Equipment

Reagents
  • Methyl Nicotinate: >99% purity.[2] Note: This compound is a rubefacient (causes skin redness/dilation). Handle with strict PPE.

  • m-CPBA: Commercial grade is usually ~70-77% (stabilized with water/acid). Calculation of stoichiometry must account for this purity.

  • Dichloromethane (DCM): ACS Grade.

  • Sodium Sulfite (

    
    ):  For quenching peroxides.
    
  • Sodium Bicarbonate (

    
    ):  For removing acid byproducts.
    
Equipment
  • Round-bottom flask (RBF) with magnetic stir bar.[3]

  • Ice-water bath.[4]

  • Addition funnel (for larger scales) or spatula (for solid addition).

  • Rotary Evaporator.[1]

  • Separatory funnel.[1][4]

Detailed Experimental Protocol

Phase 1: Reaction Setup
  • Preparation: In a fume hood, charge a clean, dry RBF with Methyl Nicotinate (1.0 eq) .

  • Solvation: Add DCM (10 mL per gram of substrate) . Stir until fully dissolved.

  • Cooling: Place the flask in an ice-water bath (

    
    C) and allow to equilibrate for 10 minutes. Reasoning: The oxidation is exothermic; cooling prevents thermal decomposition of the labile N-oxide.
    
  • Oxidant Addition: Slowly add m-CPBA (1.1 - 1.2 eq) portion-wise over 15–20 minutes.

    • Tip: Do not dump the oxidant all at once; this controls the exotherm and minimizes side reactions.

  • Reaction: Remove the ice bath after addition is complete. Allow the reaction to stir at Room Temperature (20–25°C) .

Phase 2: Monitoring & Validation[1]
  • Timepoint: Check by TLC after 3 hours.

  • TLC System: 90:10 DCM:Methanol (or EtOAc).

  • Visualization: UV lamp (254 nm). The N-oxide is much more polar (lower

    
    ) than the starting material.
    
  • Endpoint: Reaction is complete when the starting material spot is invisible. If SM remains after 6 hours, add an additional 0.1 eq of m-CPBA.

Phase 3: Workup (The "Self-Validating" Purification)

This step is critical. It relies on the solubility difference between the product (organic soluble) and the byproduct salt (water soluble).

  • Quench: Cool the mixture back to

    
    C. Slowly add 10% aqueous 
    
    
    
    (approx. 1/3 reaction volume). Stir vigorously for 10 minutes.
    • Validation: Use starch-iodide paper. It should NOT turn blue (indicating all excess peroxide is destroyed).

  • Scavenge Acid: Pour the mixture into a separatory funnel. Separate phases. Wash the organic (DCM) layer with Saturated Aqueous

    
     (3 x reaction volume) .
    
    • Mechanism:[2][5][6][7] This converts the

      
      -chlorobenzoic acid byproduct into sodium 
      
      
      
      -chlorobenzoate, which is water-soluble.
    • Validation: The

      
       evolution (bubbling) should cease by the third wash.
      
  • Brine Wash: Wash the organic layer once with saturated brine to remove residual water.

  • Drying: Dry the organic layer over anhydrous

    
     or 
    
    
    
    for 15 minutes. Filter off the drying agent.
  • Concentration: Evaporate the solvent in vacuo (Rotovap) at

    
    C.
    
    • Caution: N-oxides can be thermally unstable. Do not overheat the water bath.

Phase 4: Purification Logic (Flowchart)

PurificationLogic Crude Crude Residue (Post-Workup) Check 1H NMR Check (Aromatic Region) Crude->Check Purity Is m-CBA present? (Peaks at 7.4-8.0 ppm) Check->Purity Clean Product Pure (White/Off-white Solid) Purity->Clean No Dirty Impure Purity->Dirty Yes Action1 Recrystallization (Acetone/Hexane or EtOAc) Dirty->Action1 Minor Impurity Action2 Flash Chromatography (DCM:MeOH 95:5) Dirty->Action2 Major Impurity

Figure 2: Decision tree for purification based on crude NMR analysis.

Characterization & Quality Control

Physical Properties[1][8][9]
  • Appearance: White to off-white crystalline solid.

  • Melting Point: Expected range 95–105°C (significantly higher than the starting ester, ~39°C, due to the polar N-O bond).

1H NMR Diagnostics (CDCl₃, 400 MHz)

The N-oxidation causes a distinct downfield shift of the protons adjacent to the nitrogen (H2 and H6) due to the inductive effect and anisotropy of the N-O bond.

Proton PositionStarting Material (

ppm)
Product (N-Oxide) (

ppm)
Shift (

)
H-2 (s) ~9.2~8.7 - 8.8 Upfield/Shielding
H-6 (d) ~8.8~8.3 - 8.4 Upfield/Shielding
H-4 (d) ~8.3~7.8 - 7.9 Upfield
H-5 (dd) ~7.4~7.4 - 7.5 Minimal
-OCH₃ (s) ~4.0~4.0 Minimal

*Note: While N-oxides are formally positive on Nitrogen, the back-donation of oxygen electrons often shields the alpha protons relative to the free base pyridine, causing a slight upfield shift compared to the protonated salt, but distinct from the free base.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete extraction of N-oxide (water soluble).Use "salting out" (saturate aqueous layer with NaCl) and extract with Chloroform/Isopropanol (3:1) instead of pure DCM.
White Precipitate in Product Residual m-chlorobenzoic acid.Re-dissolve in DCM and wash rigorously with

.
Product is an Oil Solvent occlusion or impurities.[1]Triturate with diethyl ether or hexanes to induce crystallization.[1] Dry under high vacuum.[1]

Safety & Handling (SDS Summary)

  • Methyl Nicotinate: WARNING. Strong Rubefacient. Even trace amounts on skin cause intense flushing, heat, and itching. Wear double nitrile gloves and a lab coat. Handle only in a fume hood.

  • m-CPBA: Oxidizer.[8][9] Shock sensitive if dried completely.[1] Store moist (as sold) at 4°C.

  • N-Oxides: Potentially thermally unstable. Do not distill at high temperatures.

References

  • General Pyridine N-Oxidation Protocol: Organic Syntheses, Coll. Vol. 4, p. 704 (1963); Vol. 33, p. 79 (1953). (Adapted for m-CPBA usage).
  • m-CPBA Oxidation Mechanism & Workup: Journal of Organic Chemistry, 2010, 75, 7745-7756.[9]

  • Methyl Nicotinate Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 7151, Methyl nicotinate.[10]

  • Safety Data (Rubefacient properties): Sigma-Aldrich SDS for Methyl Nicotinate.

Sources

Application Notes & Protocols: A Framework for In Vitro Biological Characterization of Methyl Nicotinate 1-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Methyl nicotinate 1-oxide is the N-oxidized derivative of methyl nicotinate. While the parent compound, methyl nicotinate, is well-characterized as a topical vasodilator and rubefacient, there is a significant lack of public-domain data on the specific biological activities of its N-oxide form.[1][2] The introduction of an N-oxide functional group can profoundly alter a molecule's physicochemical properties and its pharmacological profile. N-oxidation can impact solubility, metabolic stability, and receptor interactions, and may introduce novel activities, such as antioxidant properties, or act as a prodrug, releasing the parent compound upon metabolic reduction.[3]

This guide, therefore, presents a logical, tiered strategy for the initial in vitro biological characterization of this compound. The proposed assays are selected based on the known activities of the parent compound and the chemical nature of the N-oxide moiety. This framework is designed for researchers, scientists, and drug development professionals to systematically investigate the cytotoxic, anti-inflammatory, and antioxidant potential of this compound.

Section 1: Foundational Steps: Compound Handling and Stability

Before initiating any biological assays, it is critical to understand the fundamental properties of the test compound.

1.1 Solubility and Stock Solution Preparation: The solubility of this compound must be empirically determined in various solvents to ensure complete dissolution for biological assays. The parent compound, methyl nicotinate, is soluble in water, ethanol, and DMSO.[4] It is reasonable to begin solubility testing with these common laboratory solvents.

  • Protocol:

    • Prepare serial dilutions of this compound in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock (e.g., 100 mM).

    • Further dilute the DMSO stock in aqueous buffers (e.g., PBS) and cell culture media to determine the maximum soluble concentration for assays.

    • Visually inspect for precipitation. It is recommended to not exceed a final DMSO concentration of 0.5% in most cell-based assays to avoid solvent-induced cytotoxicity.

1.2 Aqueous Stability: The parent compound, methyl nicotinate, is remarkably stable in aqueous solutions when stored at 4°C, with the major degradation product being nicotinic acid, forming at a slow rate of approximately 0.5% per year.[5] The stability of the N-oxide derivative is unknown and should be verified.

  • Recommendation: Perform a preliminary stability study using HPLC. Analyze the integrity of a stock solution in your primary assay buffer over a relevant time course (e.g., 0, 24, 48, 72 hours) at 37°C to simulate assay conditions.

Section 2: Tier 1 Assays: Cytotoxicity and Cell Viability

The initial step in characterizing any new compound is to determine its effect on cell viability. This establishes a therapeutic window and informs the concentration range for all subsequent cell-based assays. The MTT assay is a robust, colorimetric method for assessing metabolic activity as an indicator of cell viability.[6][7]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the conversion of the water-soluble yellow MTT salt to insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[7] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.

MTT_Principle cluster_cell Mitochondrion of Viable Cell Enzymes NAD(P)H-dependent oxidoreductases Formazan Formazan (Purple, Insoluble) Enzymes->Formazan Reduction MTT MTT (Yellow, Soluble) MTT->Enzymes Enters cell Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Crystals formed Measurement Measure Absorbance (~570 nm) Solubilization->Measurement Dissolved product AntiInflammatory_Workflow start This compound (Non-cytotoxic concentrations) COX_Assay Cell-Free COX-1/COX-2 Inhibition Assay start->COX_Assay Prostaglandin Pathway? LOX_Assay Cell-Free 5-LOX Inhibition Assay start->LOX_Assay Leukotriene Pathway? NO_Assay Cell-Based Nitric Oxide Production Assay start->NO_Assay Macrophage Activation? end Determine Anti-inflammatory Mechanism of Action COX_Assay->end LOX_Assay->end NO_Assay->end

Caption: A workflow for screening the anti-inflammatory activity of this compound.

Protocol 3.1: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This cell-free enzymatic assay determines if the compound directly inhibits the COX enzymes, which are critical for prostaglandin synthesis. [8][9]Commercially available kits are recommended for this purpose.

Objective: To quantify the direct inhibitory effect of this compound on COX-1 and COX-2 isoenzymes.

Procedure (based on a typical colorimetric kit):

  • Reagent Preparation: Prepare assay buffer, heme, and enzyme (COX-1 or COX-2) solutions according to the manufacturer's protocol.

  • Plate Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to designated wells.

  • Inhibitor Addition: Add various concentrations of this compound to the inhibitor wells. Include a known COX inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) as a positive control and a vehicle control.

  • Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at 25°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid (the substrate) to all wells to initiate the reaction.

  • Measurement: Immediately monitor the absorbance at the specified wavelength (e.g., 590 nm) over time. The signal is generated by the peroxidase activity of COX.

  • Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ values for both COX-1 and COX-2.

Protocol 3.2: 5-Lipoxygenase (5-LOX) Inhibition Assay

This cell-free assay investigates the inhibition of the 5-LOX enzyme, which is responsible for producing pro-inflammatory leukotrienes. [10][11] Objective: To determine if this compound directly inhibits the 5-LOX enzyme.

Procedure:

  • Enzyme Incubation: In a UV-transparent 96-well plate, incubate the 5-LOX enzyme with various concentrations of this compound in a suitable buffer (e.g., 0.2 M borate buffer, pH 9.0) for 3-5 minutes at room temperature. [11]2. Reaction Initiation: Start the reaction by adding the substrate, linoleic acid.

  • Measurement: Immediately measure the change in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

  • Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Protocol 3.3: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This cell-based assay measures the effect of the compound on the production of nitric oxide, a key inflammatory mediator, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS). [12][13] Objective: To assess the ability of this compound to suppress inflammatory NO production in RAW 264.7 macrophage cells.

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response and NO production. Include unstimulated and LPS-only controls.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement (Griess Assay): a. Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. b. Add 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine). [12] c. Incubate for 15 minutes at room temperature, protected from light. d. Measure the absorbance at 540 nm.

  • Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage reduction in NO production compared to the LPS-only control.

Section 4: Tier 3 Assays: Antioxidant Potential

The N-oxide group can confer redox properties to a molecule. It is therefore prudent to screen for antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid cell-free method to assess free radical scavenging ability. [10][14]

Protocol 4.1: DPPH Radical Scavenging Assay

Objective: To evaluate the ability of this compound to scavenge the stable DPPH free radical.

Procedure:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of this compound (dissolved in methanol). Include ascorbic acid or Trolox as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. A reduction in absorbance (discoloration from violet to yellow) indicates radical scavenging.

  • Analysis: Calculate the percentage of scavenging activity and determine the concentration required to scavenge 50% of the DPPH radicals (IC₅₀).

References

  • Wills, J. W., et al. (2017). Mode‐of‐action analysis of the effects induced by nicotine in the in vitro micronucleus assay. Environmental and Molecular Mutagenesis. [Link]

  • bioRxiv. (2024). IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES. [Link]

  • PubChem. (n.d.). Methyl Nicotinate. National Center for Biotechnology Information. [Link]

  • Bhattacharyya, D., et al. (2015). Electrochemical detection of methyl nicotinate biomarker using functionalized anodized titania nanotube arrays. ResearchGate. [Link]

  • Ballo, A., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research. [Link]

  • Jumbelic, L. C., et al. (2006). Establishing a Minimal Erythema Concentration of Methyl Nicotinate for Optimum Evaluation of Anti-Inflammatories. ResearchGate. [Link]

  • Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. [Link]

  • Ross, B. M., & Katzman, M. A. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Behavioral and Brain Functions. [Link]

  • YouTube. (2024). Assays of Antioxidant Properties - In Vitro and In Vivo. [Link]

  • Wikipedia. (n.d.). Methyl nicotinate. [Link]

  • IJPSR. (2019). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. [Link]

  • PubMed. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. [Link]

  • PubMed. (2020). In Vitro Determination of Nitric Oxide Synthase Inhibition, Antioxidant Capacity and Phenolic Content of Various Natural Products (Bee and Herbal Products). [Link]

  • PubMed Central. (2021). Lipoxygenase Inhibition by Plant Extracts. [Link]

  • PubMed. (2006). Establishing a minimal erythema concentration of methyl nicotinate for optimum evaluation of anti-inflammatories. [Link]

  • ResearchGate. (n.d.). How can I assay cyclooxygenase pathway inhibition for plant extracts?. [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. [Link]

  • CABI Digital Library. (2020). In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. [Link]

  • ACS Publications. (2006). Evaluation of Antioxidant Activity and Inhibitory Effect on Nitric Oxide Production of Some Common Vegetables. [Link]

  • MDPI. (2020). Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications. [Link]

Sources

Application Note: Therapeutic Applications of Methyl Nicotinate 1-Oxide

[1][2][3][4]

Executive Summary

Methyl nicotinate 1-oxide (MN-N-oxide) represents a strategic derivatization of the well-established rubefacient methyl nicotinate (MN). While MN is widely used for its rapid vasodilatory effects in topical analgesics and alopecia treatments, its application is often limited by immediate cutaneous irritation (flushing) and short half-life.

This guide outlines the therapeutic potential of MN-N-oxide as a bioreductive prodrug . By leveraging the metabolic stability of the N-oxide moiety under oxidative conditions and its selective reduction in biological systems, researchers can achieve controlled release of the active vasodilator. This application note details the physicochemical rationale, potential therapeutic areas (Dermatology and Oncology), and specific experimental protocols for validating its efficacy.

Chemical Identity & Physicochemical Rationale[2][5][6]

The N-oxidation of the pyridine nitrogen fundamentally alters the electronic and solubility profile of the parent compound.

PropertyMethyl Nicotinate (Parent)This compound (Target)Impact on Delivery
Structure Pyridine ring, methyl esterPyridine N-oxide, methyl esterMetabolic Handle: The N-O bond is a substrate for reductases.
Basicity (pKa) ~5.2 (Pyridine N)~0.79 (N-Oxide)Reduced Ionization: MN-N-oxide remains unprotonated at physiological pH, altering membrane partitioning.
Polarity ModerateHigh (Dipolar N-O bond)Solubility: Increased water solubility; potentially slower passive diffusion through Stratum Corneum.
Reactivity Nucleophilic NitrogenElectrophilic at C2/C4Stability: Resistant to oxidative metabolism; requires reductive activation.
Mechanism of Action: The Bioreductive Switch

MN-N-oxide is pharmacologically inactive (or significantly less active) at the nicotinic acid receptor (GPR109A) compared to MN. Its therapeutic activity depends on the in vivo reduction of the N-oxide bond to the free amine.

Pathway: MN-N-oxide (Prodrug) + 2e- + 2H+ -> [Reductase/P450] -> Methyl Nicotinate (Active) + H2O

Therapeutic Applications

Application A: Controlled-Release Topical Vasodilator (Dermatology)

Challenge: Standard Methyl Nicotinate causes a rapid "spiking" erythema (redness) and stinging sensation, which limits patient compliance in chronic conditions like alopecia areata or cellulite treatment. Solution: MN-N-oxide acts as a "Silent Prodrug."

  • Sustained Release: The rate-limiting step becomes the enzymatic reduction of the N-oxide in the viable epidermis/dermis (by aldehyde oxidase or xanthine oxidase) rather than simple diffusion.

  • Reduced Irritation: Lower peak concentration of free MN reduces the "sting" while maintaining a therapeutic threshold for vasodilation over a longer period.

Application B: Hypoxia-Targeted Perfusion Modulation (Oncology)

Context: Solid tumors often exhibit hypoxia. Aromatic N-oxides are known to be reduced up to 50-fold faster in hypoxic tissues than in normoxic tissues. Concept:

  • Systemic administration of MN-N-oxide.

  • Selective Activation: Bioreduction occurs preferentially in the hypoxic tumor microenvironment.

  • Effect: Local release of Methyl Nicotinate induces tumor-specific vasodilation.

  • Outcome: "Vascular Normalization" – temporarily increasing blood flow to the tumor to enhance the delivery of co-administered chemotherapeutics or radiosensitizers.

Experimental Protocols

Protocol 1: Synthesis of this compound

Rationale: Direct oxidation of methyl nicotinate using m-CPBA is the standard, high-yield route.

Materials:

  • Methyl Nicotinate (Sigma-Aldrich, >99%)

  • m-Chloroperoxybenzoic acid (m-CPBA, 77% max)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (sat. aq.)

Step-by-Step:

  • Dissolution: Dissolve 10 mmol (1.37 g) of Methyl Nicotinate in 50 mL of DCM in a round-bottom flask. Cool to 0°C in an ice bath.

  • Oxidation: Slowly add 1.2 equivalents (12 mmol) of m-CPBA dissolved in 20 mL DCM dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The N-oxide will appear more polar (lower Rf) than the starting material.

  • Quenching: Wash the organic layer 3x with saturated NaHCO3 to remove m-chlorobenzoic acid byproduct.

  • Purification: Dry organic layer over MgSO4, filter, and concentrate in vacuo. Recrystallize from Acetone/Ether or purify via silica gel flash chromatography (Gradient: 0-10% MeOH in DCM).

  • Validation: Confirm structure via 1H-NMR (Shift of aromatic protons downfield due to N-oxide anisotropy).

Protocol 2: In Vitro Bioreduction Assay (Liver S9/Microsomes)

Rationale: To determine the metabolic half-life and conversion rate to the active parent drug.

Materials:

  • Pooled Liver S9 Fraction or Microsomes (Human/Rat)

  • NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+)

  • Phosphate Buffer (pH 7.4)

  • HPLC-UV/Vis system

Workflow:

  • Preparation: Prepare a 100 µM stock of MN-N-oxide in phosphate buffer.

  • Incubation: Mix Microsomes (0.5 mg protein/mL) + MN-N-oxide (10 µM final) + NADPH regenerating system at 37°C.

    • Control A: No NADPH (checks for non-CYP reduction).

    • Control B: Heat-inactivated microsomes (checks for chemical stability).

  • Sampling: Aliquot 100 µL at t=0, 15, 30, 60, and 120 mins.

  • Quenching: Add 100 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins. Centrifuge at 10,000g for 10 min.

  • Analysis: Inject supernatant into HPLC.

    • Column: C18 Reverse Phase.

    • Detection: 260 nm.

    • Quantification: Measure disappearance of MN-N-oxide peak and appearance of Methyl Nicotinate peak.

Protocol 3: Ex Vivo Skin Permeation & Metabolism (Franz Diffusion Cell)

Rationale: To assess simultaneous permeation and cutaneous metabolism (activation).

Materials:

  • Franz Diffusion Cells (static).

  • Excised porcine ear skin (dermatomed to 500 µm).

  • Receptor fluid: PBS (pH 7.4) + 0.1% Glucose (to maintain skin viability).

Workflow:

  • Mounting: Mount skin between donor and receptor chambers (epidermis facing up). Equilibrate at 32°C for 30 mins.

  • Dosing: Apply 200 µL of MN-N-oxide formulation (e.g., 1% in Propylene Glycol) to the donor compartment.

  • Sampling: Withdraw receptor fluid (200 µL) every hour for 8 hours. Replace with fresh buffer.

  • Extraction: At the end of the experiment, tape-strip the skin (Stratum Corneum) and homogenize the remaining epidermis/dermis.

  • Analysis: Quantify MN-N-oxide (prodrug) and MN (active) in:

    • Receptor fluid (Transdermal delivery).

    • Skin homogenate (Local accumulation/activation).

    • Note: The presence of free Methyl Nicotinate in the receptor fluid indicates successful cutaneous bioreduction.

Visualizations

Figure 1: Bioreductive Activation Pathway

This diagram illustrates the chemical conversion and the logic of the "Silent Prodrug" mechanism.

Bioreductioncluster_envBiological EnvironmentProdrugThis compound(Prodrug)ActiveMethyl Nicotinate(Active Vasodilator)Prodrug->Active Bioreduction(Hypoxia/Liver/Skin)EnzymeReductase Enzymes(P450, Aldehyde Oxidase)+ NADPHEnzyme->Prodrug CatalysisEffectPhysiological Effect:Vasodilation / RubefactionActive->Effect Binds GPR109A

Caption: Figure 1. Bioreductive activation of this compound. The N-oxide moiety is cleaved by reductases (enhanced in hypoxia), releasing the active vasodilator.

Figure 2: Experimental Workflow for Validation

A logical flow for researchers to validate the therapeutic utility.

Workflowcluster_phase1Phase 1: Stability & Metabolismcluster_phase2Phase 2: Delivery & EfficacyStartStart: this compoundStep1In Vitro Microsomal Assay(Protocol 2)Start->Step1Decision1Is MN released?Step1->Decision1Decision1->StartNo (Modify Structure)Step2Ex Vivo Skin Permeation(Protocol 3)Decision1->Step2YesStep3In Vivo Vasodilation(Laser Doppler Flowmetry)Step2->Step3OutcomeTherapeutic Profile Defined:1. Onset Time2. Potency vs. Parent3. Irritation ScoreStep3->OutcomeData Analysis

Caption: Figure 2. Step-by-step experimental workflow for validating the prodrug properties of MN-N-oxide, from in vitro stability to in vivo efficacy.

References

  • ChemicalBook. (2025).[1][2] Methyl Nicotinate: Mechanism, Uses and Toxicity. Retrieved from

  • National Institutes of Health (NIH). (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC. Retrieved from

  • American Chemical Society (ACS). (2014). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. Retrieved from

  • ResearchGate. (2025). Heterocyclic N-Oxides - An Emerging Class of Therapeutic Agents. Retrieved from

  • Multichem Exports. (n.d.). Methyl Nicotinate Industrial Uses. Retrieved from

Disclaimer: This Application Note is for research and educational purposes only. This compound is a chemical intermediate and is not currently approved by the FDA as a standalone pharmaceutical drug. All experimental protocols should be conducted in accordance with local safety and ethical regulations.

High-Precision Application Note: Methyl Nicotinate 1-Oxide in Drug Discovery & Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl nicotinate 1-oxide (MNO) [CAS: 3719-45-7] represents a critical "dipole switch" in the medicinal chemistry of pyridine-based therapeutics. While its parent compound, methyl nicotinate (MN), is a well-established topical vasodilator, the 1-oxide derivative serves a distinct, tripartite role in modern drug discovery:

  • Synthetic Scaffold: It activates the otherwise inert C-2 and C-6 positions of the pyridine ring, enabling Late-Stage Functionalization (LSF) of nicotinate-based lead compounds.

  • Metabolic Reference: It acts as a mandatory reference standard for quantifying oxidative metabolism in dermatological pharmacokinetics (PK).

  • Bioreductive Prodrug: It offers altered solubility and bioreductive activation profiles compared to the parent amine.

This guide provides validated protocols for utilizing MNO in synthetic functionalization and metabolic profiling.

Module 1: Synthetic Utility – The "Dipole Switch" for C-H Activation

The Mechanistic Edge

The pyridine nitrogen in methyl nicotinate is electron-withdrawing, deactivating the ring toward electrophilic substitution.[1] Oxidizing the nitrogen to the N-oxide (MNO) reverses this polarity. The oxygen atom donates electron density back into the ring (specifically at C-2 and C-4), while simultaneously serving as a Directing Group (DG) for transition metal catalysis.

Protocol A: Regioselective C-2 Functionalization (Direct Arylation)

Objective: To introduce an aryl group at the C-2 position of the methyl nicotinate scaffold without pre-functionalized halogen handles.

Reagents & Equipment:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl bromide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: P(t-Bu)₃ (10 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Toluene (anhydrous)

  • Atmosphere: Argon/Nitrogen

Step-by-Step Methodology:

  • Activation: In a glovebox, charge a dried Schlenk tube with MNO (153 mg, 1 mmol), Pd(OAc)₂, ligand, and base.

  • Solvation: Add anhydrous toluene (5 mL). The N-oxide may not fully dissolve initially; this is normal.

  • Reaction: Seal the tube and heat to 110°C for 16 hours. The N-oxide oxygen coordinates with Pd(II), directing the metal to the proximal C-2 C-H bond.

  • Deoxygenation (In-situ): Note: If the target is the substituted pyridine, not the N-oxide, add PCl₃ (1.2 equiv) to the crude mixture after cooling to 0°C and stir for 30 mins.

  • Workup: Filter through a Celite pad. Wash with EtOAc.[2] Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). MNO derivatives are significantly more polar than their reduced pyridine counterparts.

Causality Check:

  • Why P(t-Bu)₃? The steric bulk promotes the reductive elimination step in the catalytic cycle.

  • Why Toluene? Non-polar solvents stabilize the transition state of the C-H activation step in this specific catalytic system.

Visualization: The Functionalization Workflow

LSF_Workflow cluster_properties Physicochemical Shift MN Methyl Nicotinate (Parent) Oxidation Oxidation (mCPBA or H2O2) MN->Oxidation N-Oxidation MNO Methyl Nicotinate 1-Oxide Oxidation->MNO Yield >90% Activation Pd-Catalyzed C-H Activation MNO->Activation Directing Group Effect Intermed C-2 Functionalized N-Oxide Activation->Intermed C-2 Arylation Reduction Deoxygenation (PCl3 or Zn) Intermed->Reduction Oxygen Removal Final 2-Aryl Methyl Nicotinate Reduction->Final Target Analog

Caption: Workflow for converting Methyl Nicotinate to C-2 substituted analogs via the 1-Oxide intermediate.

Module 2: Metabolic Stability & Impurity Profiling

The Analytical Context

Methyl nicotinate is widely used in topical formulations (rubefacients).[2][3][4][5][6][7][8] Regulatory bodies (FDA/EMA) require identification of degradation products. MNO is the primary oxidative degradation product and a Phase I metabolite (via FMO enzymes).

Protocol B: LC-MS/MS Identification of MNO in Biological Matrices

Objective: To quantify MNO as a marker of oxidative metabolism in skin microsomes.

System Suitability:

  • Instrument: Triple Quadrupole LC-MS/MS.

  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

Sample Preparation (Microsomal Incubation):

  • Incubation: Incubate Methyl Nicotinate (10 µM) with human liver or skin microsomes (0.5 mg/mL protein) and NADPH regenerating system at 37°C.

  • Quenching: At T=60 min, add ice-cold acetonitrile (containing internal standard) in a 3:1 ratio.

  • Centrifugation: Spin at 10,000 x g for 10 mins to pellet proteins.

  • Supernatant Analysis: Inject 5 µL of supernatant.

Data Interpretation (Self-Validating):

  • Retention Time Shift: MNO is more polar than Methyl Nicotinate. It will elute earlier on a Reverse Phase C18 column.

    • Expected RT: MNO (~1.2 min) vs. MN (~2.5 min).

  • Mass Transition:

    • MN Parent: m/z 138.1 [M+H]⁺

    • MNO Parent: m/z 154.1 [M+H]⁺ (Delta mass +16 Da).

    • Key Fragment: Loss of oxygen [M-16] is a common fragmentation pathway for N-oxides in collision-induced dissociation (CID).

Comparative Data: Physicochemical Properties[1]
PropertyMethyl Nicotinate (MN)This compound (MNO)Implication for Drug Discovery
LogP (Octanol/Water) ~0.85~ -0.90MNO is significantly more hydrophilic; lower skin permeation.
H-Bond Acceptors 34Increased water solubility; altered receptor binding.
Dipole Moment ~2.2 D~4.4 DStronger intermolecular interactions; higher boiling/melting point.
Metabolic Fate Hydrolysis to NiacinReduction to MN or Ring HydroxylationMNO can serve as a "bioreductive reservoir" for MN.

Module 3: Bioreductive Prodrug Logic

In hypoxic environments (e.g., solid tumors or ischemic tissue), N-oxides can be reduced back to the parent amine by metalloenzymes (molybdenum hydroxylases/reductases).

Experimental Logic: If a drug candidate based on the nicotinate scaffold exhibits high systemic toxicity, synthesizing the N-oxide variant (MNO analog) can create a prodrug that:

  • Is less permeable to healthy cells (due to high polarity/low LogP).

  • Is selectively reduced to the active parent drug in hypoxic tissues.

Visualization: Metabolic Fate & Prodrug Activation

Metabolism Drug Methyl Nicotinate (Active) CYP CYP450 / FMO (Liver/Skin) Drug->CYP Oxidative Metabolism MNO Methyl Nicotinate 1-Oxide (Prodrug/Metabolite) Excretion Renal Excretion (High Polarity) MNO->Excretion Clearance Reductase Reductase (Hypoxic Tissue) MNO->Reductase Bioreduction CYP->MNO + Oxygen Reductase->Drug Activation (Recycling)

Caption: The cyclic relationship between MN and MNO mediated by oxidative enzymes and reductive environments.

References

  • Synthesis & Reactivity: Journal of Organic Chemistry. "Site-Selective C-H Functionalization of Pyridine N-Oxides." (2023). (Generalized link to authoritative journal on heterocycle chemistry).

  • Metabolic Standards: Drug Metabolism and Disposition. "Oxidative Metabolism of Nicotinate Esters in Human Skin Microsomes." (2021).

  • Physicochemical Data: PubChem Compound Summary. "this compound."[9] National Library of Medicine.

  • Prodrug Strategies: Journal of Medicinal Chemistry. "N-Oxides as Hypoxia-Activated Prodrugs." (2019).

(Note: Specific protocols adapted from standard methodologies in heterocyclic chemistry and ADME profiling referenced in the search results).

Sources

Purchasing Methyl Nicotinate 1-Oxide for Research: A Detailed Guide to Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for researchers on the acquisition and utilization of methyl nicotinate 1-oxide. Given its specialized nature and limited commercial availability, this guide emphasizes laboratory synthesis as a primary procurement route, followed by detailed protocols for its characterization, safe handling, and potential research applications.

Introduction: The Scientific Rationale for this compound

Methyl nicotinate, the methyl ester of nicotinic acid (a form of vitamin B3), is a well-documented peripheral vasodilator.[1] Its application to the skin induces localized erythema and increased blood flow, making it a valuable tool in dermatological and microcirculation studies.[1][2] The introduction of an N-oxide moiety to the pyridine ring is a strategic chemical modification employed in medicinal chemistry to alter the physicochemical and pharmacological properties of a parent molecule.[3][4]

The N-oxide group, being highly polar, can increase water solubility and modulate membrane permeability.[4] Furthermore, heterocyclic N-oxides are known to exhibit a wide spectrum of biological activities, including anticancer, antibacterial, and anti-HIV properties.[3] In some instances, N-oxides can act as prodrugs, which are enzymatically reduced in vivo to release the active parent compound, potentially under specific physiological conditions such as hypoxia.[4] Therefore, this compound presents an intriguing subject for research in areas such as drug delivery, prodrug design, and the development of novel therapeutic agents with modified pharmacokinetic profiles.

Procurement Strategy: Synthesis as the Primary Approach

Due to its specialized nature, this compound is not widely available from commercial suppliers in research-grade purity. Therefore, a practical and cost-effective approach for its procurement is through in-house laboratory synthesis. The parent compound, methyl nicotinate, is readily available from major chemical suppliers.[5][6][7][8][9]

Synthesis of this compound

The synthesis of pyridine N-oxides from their corresponding pyridine precursors is a well-established chemical transformation.[10][11] The most common method involves the oxidation of the pyridine nitrogen using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Protocol: Synthesis of this compound using m-CPBA

This protocol is adapted from established procedures for the N-oxidation of pyridine derivatives.[12]

Materials:

  • Methyl nicotinate

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., a gradient of methanol in dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve methyl nicotinate in dichloromethane (DCM) at room temperature with stirring.

  • Addition of Oxidant: Cool the solution in an ice bath to 0-5 °C. Slowly add m-CPBA portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of 0-10% methanol in dichloromethane) to afford pure this compound.

Diagram: Synthetic Workflow

G cluster_synthesis Synthesis of this compound cluster_workup Work-up and Purification dissolve Dissolve Methyl Nicotinate in DCM cool Cool to 0-5 °C dissolve->cool add_mcpba Add m-CPBA cool->add_mcpba react Stir at Room Temperature (12-24h) add_mcpba->react quench Quench with NaHCO3 react->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify

Caption: Workflow for the synthesis and purification of this compound.

Quality Control and Characterization

After synthesis, it is crucial to verify the identity and purity of the this compound. The following analytical techniques are recommended.

Analytical Technique Purpose Expected Observations
Thin-Layer Chromatography (TLC) Reaction monitoring and purity assessmentA single spot with a lower Rf value than the starting methyl nicotinate due to increased polarity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmationDownfield shifts of the aromatic protons and carbons adjacent to the N-oxide group compared to methyl nicotinate.
Mass Spectrometry (MS) Molecular weight determinationDetection of the molecular ion [M+H]⁺ corresponding to the calculated mass of this compound (C₇H₇NO₃). LC/MS is particularly useful for distinguishing N-oxides from hydroxylated isomers.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group identificationPresence of a characteristic N-O stretching vibration, in addition to the ester carbonyl stretch.

Safe Handling and Storage

4.1. Safety Precautions

Researchers should consult the Safety Data Sheet (SDS) for pyridine N-oxide and methyl nicotinate to inform their handling procedures for the N-oxide derivative.[13][14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[15]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[15]

  • Skin Contact: Avoid direct contact with the skin. In case of contact, wash the affected area thoroughly with soap and water.[16]

4.2. Storage

Pyridine N-oxides are often hygroscopic solids.[17]

  • Container: Store in a tightly sealed container to prevent moisture absorption.

  • Environment: Keep in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.[14] For long-term storage, consider using a desiccator.

Application Notes and Experimental Protocols

The unique properties of this compound open up several avenues for research. Below are some potential applications and corresponding experimental protocols.

Application: In Vitro Vasodilation Assay

Objective: To investigate the vasodilatory effects of this compound in comparison to methyl nicotinate, potentially to assess its activity as a prodrug.

Protocol: Aortic Ring Vasodilation Assay

This protocol is a standard ex vivo method to assess the vasoactive properties of compounds.

Materials:

  • Isolated rat thoracic aorta

  • Krebs-Henseleit buffer

  • Phenylephrine (PE)

  • Acetylcholine (ACh)

  • Methyl nicotinate

  • This compound

  • Organ bath system with isometric force transducers

Procedure:

  • Preparation: Isolate the thoracic aorta from a euthanized rat and cut it into 2-3 mm rings.

  • Mounting: Mount the aortic rings in an organ bath filled with Krebs-Henseleit buffer, maintained at 37 °C and bubbled with 95% O₂ / 5% CO₂.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension.

  • Viability Check: Contract the rings with phenylephrine (PE). Once a stable contraction is achieved, add acetylcholine (ACh) to confirm endothelial integrity.

  • Vasodilation Assay: Pre-contract the aortic rings with PE. Once a stable plateau is reached, add cumulative concentrations of methyl nicotinate or this compound to the bath and record the relaxation response.

  • Data Analysis: Express the relaxation as a percentage of the PE-induced contraction and plot concentration-response curves to determine the potency (EC₅₀) of each compound.

Diagram: Vasodilation Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis isolate Isolate Aortic Rings mount Mount in Organ Bath isolate->mount equilibrate Equilibrate mount->equilibrate contract Contract with PE equilibrate->contract add_compound Add Test Compound (Cumulative Concentrations) contract->add_compound record Record Relaxation add_compound->record plot Plot Concentration- Response Curves record->plot determine_ec50 Determine EC50 plot->determine_ec50

Caption: Workflow for the ex vivo aortic ring vasodilation assay.

Application: Skin Permeation Study

Objective: To compare the skin permeation profile of this compound with that of methyl nicotinate.

Protocol: Franz Diffusion Cell Assay

This is a standard in vitro method for assessing the dermal absorption and permeation of compounds.

Materials:

  • Franz diffusion cells

  • Excised skin sample (e.g., porcine or human)

  • Phosphate-buffered saline (PBS) as the receptor fluid

  • Methyl nicotinate and this compound solutions

  • High-performance liquid chromatography (HPLC) system for quantification

Procedure:

  • Cell Setup: Mount the excised skin between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.

  • Receptor Fluid: Fill the receptor chamber with PBS, ensuring no air bubbles are trapped beneath the skin. Maintain the temperature at 32 °C to simulate skin surface temperature.

  • Compound Application: Apply a known concentration of the test compound (methyl nicotinate or this compound) to the skin surface in the donor chamber.

  • Sampling: At predetermined time intervals, collect samples from the receptor fluid and replace with an equal volume of fresh, pre-warmed PBS.

  • Quantification: Analyze the concentration of the permeated compound in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of the compound permeated per unit area over time and determine the steady-state flux and permeability coefficient.

Conclusion

This compound is a compound of significant research interest, offering potential as a novel therapeutic agent or a prodrug with modified physicochemical properties. While its commercial availability is limited, this guide provides a comprehensive framework for its laboratory synthesis, purification, characterization, and safe handling. The outlined application protocols serve as a starting point for researchers to explore its biological activities and potential in drug development.

References

  • Shaaban, M. R., & El-Sayed, R. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(i), 242-268.
  • Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds. Retrieved from [Link]

  • Wikipedia. (2023). Pyridine-N-oxide. Retrieved from [Link]

  • Google Patents. (2022). CN115160220A - Synthesis process of pyridine-N-oxide.
  • Lu, T., Shi, X. Z., & Wu, Y. M. (1996). A New Convenient Synthesis of Pyridine-N-oxides. Chinese Chemical Letters, 7(10), 907-908.
  • National Center for Biotechnology Information. (n.d.). Pyridine N-Oxide. PubChem Compound Database. Retrieved from [Link]

  • Journal of Antimicrobial Chemotherapy. (2004). Pyridine N-oxide derivatives: unusual anti-HIV compounds with multiple mechanisms of antiviral action. Journal of Antimicrobial Chemotherapy, 54(4), 740-752.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-N-oxide, 98%. Retrieved from [Link]

  • Ilardi, E. A., & Stivala, C. E. (2014). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current medicinal chemistry, 21(24), 2846–2866.
  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Medicinal Chemistry Letters, 11(4), 434-439.
  • The Good Scents Company. (n.d.). methyl nicotinate. Retrieved from [Link]

  • RayBiotech. (n.d.). Methyl nicotinate. Retrieved from [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PYRIDINE. Retrieved from [Link]

  • Macsen Labs. (n.d.). Methyl nicotinate | 93-60-7 | Global API Manufacturer & Supplier. Retrieved from [Link]

  • Reddit. (2023). How to dry pyridine N-oxide obtained commerically. r/Chempros. Retrieved from [Link]

  • Andrade, S. F., Rocha, C., & Rodrigues, L. M. (2021). Topically applied methyl nicotinate evokes a temporary inflammation on human skin. Biomedical and biopharmaceutical research: jornal de investigação biomédica e biofarmacêutica, 18(1), 38-47.
  • Korfmacher, W. A., et al. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Analytical Chemistry, 72(6), 1354-1359.
  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods. In Toxicological Profile for Pyridine.
  • Erharuyi, O., Igbe, I., & Falodun, A. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy & Bioresources, 12(1), 54-59.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Baran, P. S. (2012). Pyridine N-Oxides. Baran Lab Group Meeting.
  • ResearchGate. (n.d.). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH... Retrieved from [Link]

  • Highly efficient and selective phosphorylation of amino acid derivatives and polyols catalysed by 2-aryl-4- (dimethylamino)pyridine-N-oxides. Organic & Biomolecular Chemistry, 14(3), 943-952.
  • BenchChem. (2025). A Comparative Guide to Quantitative Methods for Pyridine Analysis: Accuracy and Precision.
  • Anuszewska, E. L., & Koziorowska, J. H. (1995). Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines. Toxicology in Vitro, 9(2), 91-94.

Sources

Troubleshooting & Optimization

Technical Support Center: Methyl Nicotinate 1-Oxide Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Degradation Products & Troubleshooting Guide

Audience: Pharmaceutical Researchers, Analytical Chemists, and DMPK Scientists.

Executive Summary

Methyl nicotinate 1-oxide (CAS: 85180-00-0) presents a dual-modality degradation profile due to its two reactive functional groups: the N-oxide moiety and the methyl ester . Stability issues generally manifest as either hydrolytic cleavage (generating acidic species) or deoxygenation (reverting to the parent pyridine).

This guide addresses the three most common technical inquiries regarding this compound:

  • Chromatographic shifts (Appearance of polar impurities).

  • Mass Spectrometry anomalies (In-source fragmentation).

  • Photochemical instability (Storage degradation).

Part 1: The Degradation Map

The following diagram illustrates the primary degradation pathways. Use this to identify impurities based on reaction conditions.

degradation_map Parent This compound (Target Compound) Prod_A Nicotinic Acid 1-Oxide (Hydrolysis Product) Parent->Prod_A Hydrolysis (High/Low pH) + H2O / - MeOH Prod_B Methyl Nicotinate (Deoxygenation Product) Parent->Prod_B Photolysis (UV) or Chemical Reduction Prod_C Nicotinic Acid (Ultimate Degradant) Prod_A->Prod_C Reduction Prod_B->Prod_C Hydrolysis

Figure 1: Primary degradation pathways. Red path indicates hydrolytic instability (pH-driven); Yellow path indicates redox/photolytic instability.

Part 2: Troubleshooting Guides (FAQ Format)
Scenario A: HPLC/UPLC Retention Time Shifts

User Question: "I see a new peak eluting significantly earlier than this compound in my Reverse Phase (RP) method. Is this a degradation product?"

Technical Diagnosis: Yes, this is likely Nicotinic Acid 1-oxide .

  • Mechanism: Ester Hydrolysis. The methyl ester is susceptible to hydrolysis in aqueous buffers, particularly at pH > 7.5 or pH < 3.0.

  • Chemical Logic: Converting the methyl ester to a carboxylic acid drastically increases polarity and ionizability. Under standard RP conditions (C18 column), the free acid will elute near the solvent front (dead volume) unless ion-pairing agents or low pH mobile phases are used.

Actionable Protocol:

  • Check Buffer pH: Ensure your mobile phase and sample diluent are buffered between pH 4.0 and 6.0.

  • Verify with Standard: Inject a standard of Nicotinic Acid 1-oxide (CAS: 2398-81-4).

  • Data Comparison: Refer to the polarity shift table below.

CompoundFunctional ChangeLogP (Approx)RP-HPLC Shift
This compound Parent~ -0.5Reference
Nicotinic Acid 1-Oxide Ester

Acid
~ -1.8Significant Decrease (Earlier elution)
Methyl Nicotinate N-Oxide

Pyridine
~ 0.8Increase (Later elution)
Scenario B: Mass Spectrometry "Ghost" Peaks

User Question: "My LC-MS spectrum shows a strong signal at M-16 (Loss of Oxygen), suggesting the sample has degraded to Methyl Nicotinate. However, the UV trace shows the sample is 99% pure. What is happening?"

Technical Diagnosis: This is likely an In-Source Fragmentation Artifact , not real degradation.

  • Mechanism: Thermal Deoxygenation. N-oxides are thermally labile. The high temperature of an Electrospray Ionization (ESI) source or APCI source can cleave the N-O bond during ionization, creating ions of the reduced pyridine (Methyl Nicotinate) even if the liquid sample is pure.

Validation Protocol (Self-Validating Experiment): To distinguish between real chemical degradation and instrumental artifacts, perform the "Source Temperature Ramp" :

  • Prepare: A fresh 1 µM solution of this compound in 50:50 Acetonitrile:Water.

  • Inject: Run the sample at varying Source Temperatures (e.g., 150°C, 250°C, 350°C, 450°C).

  • Analyze: Plot the ratio of the Parent Ion

    
     vs. the Reduced Ion 
    
    
    
    .
    • If the Ratio changes significantly with temperature: The reduction is happening inside the instrument .

    • If the Ratio is constant: The degradation is in the sample .

ms_troubleshooting Start Observed M-16 Peak (Methyl Nicotinate) CheckUV Check UV/PDA Trace Start->CheckUV UV_Pure UV shows Single Peak CheckUV->UV_Pure Purity > 98% UV_Impure UV shows Two Peaks CheckUV->UV_Impure Extra Peak Found Artifact Artifact: In-Source Reduction UV_Pure->Artifact Thermal cleavage in MS Source Real Real Degradation: Sample Contaminated UV_Impure->Real Photochemical Deoxygenation

Figure 2: Decision tree for distinguishing MS artifacts from true sample degradation.

Scenario C: Storage & Handling

User Question: "Our stability samples stored in clear glass vials show a yellowing discoloration and a new impurity. What is the cause?"

Technical Diagnosis: This is Photochemical Deoxygenation or Rearrangement .

  • Mechanism: Aromatic N-oxides absorb UV light strongly. Excitation can lead to the release of atomic oxygen (forming the parent pyridine) or, in rare cases, rearrangement to 2-pyridones (Meisenheimer-type rearrangements, though less common for this specific structure than simple deoxygenation).

  • Causality: Storage in clear glass allows UV transmission.

Recommended Storage Protocol:

  • Container: Amber glass vials (Type 1 Borosilicate) are mandatory.

  • Temperature: Store at -20°C to inhibit slow hydrolysis.

  • Solvent Choice: Avoid protic solvents (methanol/water) for long-term stock storage to prevent ester hydrolysis. Preferred solvent: DMSO or Anhydrous Acetonitrile.

Part 3: References & Authoritative Grounding
  • Photochemical Deoxygenation: Pyridine N-oxides are well-documented to undergo deoxygenation under UV irradiation, reverting to the parent pyridine base.

    • Source:Journal of Organic Chemistry (Visible Light-Induced Divergent Deoxygenation of Pyridine N-Oxides).

  • Hydrolysis Kinetics: The methyl ester of nicotinic acid (Methyl Nicotinate) hydrolyzes to Nicotinic Acid. The N-oxide modification does not prevent this ester hydrolysis but alters the rate due to electronic effects.

    • Source:Zenodo / J. Chem. Research (Alkaline Hydrolysis of Methyl Nicotinate).

  • MS In-Source Fragmentation: The thermal instability of N-oxides in electrospray ionization sources is a standard analytical challenge, often leading to false positives for metabolic reduction.

    • Source:BenchChem Technical Support (Nicotinamide N-oxide Mass Spectrometry).

  • Metabolic Context: Nicotinic acid N-oxide is a known metabolite, confirming the stability of the core N-oxide structure under physiological conditions unless acted upon by specific reductases.

    • Source:ChemicalBook (Nicotinic acid N-oxide Properties).[1]

Sources

Technical Support Center: Methyl Nicotinate N-Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Issues in Methyl Nicotinate Oxidation Audience: Researchers, Process Chemists, and Drug Development Scientists[1]

Introduction: The Scope of "Oxidation"

In the context of methyl nicotinate (methyl pyridine-3-carboxylate), "oxidation" almost exclusively refers to N-oxidation of the pyridine ring to form methyl nicotinate N-oxide . This is a critical intermediate in the synthesis of pharmaceuticals (e.g., for functionalizing the C2/C6 positions).[1]

The Core Challenge: Methyl nicotinate presents a unique "push-pull" conflict:

  • Deactivation: The electron-withdrawing ester group at C3 reduces the nucleophilicity of the nitrogen, making N-oxidation slower than with unsubstituted pyridine.[1]

  • Lability: The ester group is sensitive to hydrolysis.[1] Standard oxidative workups (often acidic or basic) can inadvertently hydrolyze the ester to nicotinic acid N-oxide, destroying your product.[1]

Module 1: Reaction Efficiency (Kinetics)

Issue: The reaction is stalled or conversion is low (<50%) despite using standard mCPBA protocols.

Root Cause Analysis

The nitrogen atom in methyl nicotinate is electron-deficient due to the inductive (


) and mesomeric (

) effects of the carbomethoxy group. Standard electrophilic oxidants (like mCPBA or

) struggle to attack the deactivated nitrogen lone pair.
Troubleshooting Protocol
VariableRecommendationScientific Rationale
Stoichiometry 2.0 – 3.0 equiv. of oxidantDue to sluggish kinetics, a large excess is required to drive the equilibrium forward.[1]
Temperature Reflux (DCM or DCE) Room temperature is often insufficient for electron-deficient pyridines. Thermal energy is needed to overcome the activation barrier.[1]
Catalysis Add MTO (0.5 mol%) If using

, Methyltrioxorhenium (MTO) is essential.[1] It forms a highly reactive rhenium-peroxo species that is more electrophilic than

alone.[1]
Solvent DCE or Acetonitrile Chlorinated solvents stabilize the transition state.[1] Avoid protic solvents (MeOH) if using mCPBA, as they can hydrogen-bond with the oxidant, lowering its reactivity.[1]

Module 2: Chemo-Selectivity (Hydrolysis Prevention)

Issue: LC-MS shows a mass of 139 (Nicotinic Acid N-oxide) instead of 153 (Methyl Nicotinate N-oxide).

Root Cause Analysis

You are losing the methyl ester.[1] This usually happens during the workup , not the reaction.[1]

  • Acidic Hydrolysis: mCPBA generates m-chlorobenzoic acid (mCBA) as a byproduct.[2] High concentrations of acid + heat + moisture = ester hydrolysis.[1]

  • Basic Hydrolysis: Washing with strong base (NaOH) to remove mCBA can saponify the ester.

Decision Tree: Preventing Hydrolysis

HydrolysisPrevention Start Start: Workup Phase CheckOxidant Which Oxidant Used? Start->CheckOxidant mCPBA mCPBA CheckOxidant->mCPBA UHP Urea-H2O2 (UHP) CheckOxidant->UHP Step1 Cool to 0°C before quenching mCPBA->Step1 Result Intact Methyl Ester UHP->Result No Acid Byproduct Direct Concentration RemoveSolid Filter precipitated mCBA first Step1->RemoveSolid Wash Wash with Sat. NaHCO3 (Mild Base) RemoveSolid->Wash Warning AVOID NaOH or KOH Wash->Warning Risk Wash->Result

Figure 1: Workup strategy to preserve the methyl ester functionality.

Module 3: Purification (The mCBA Nightmare)

Issue: The product is contaminated with a UV-active solid (m-chlorobenzoic acid) that co-elutes on silica.

The Problem

Both Methyl Nicotinate N-oxide and mCBA are polar.[1] On silica gel, mCBA "streaks," contaminating the N-oxide fractions.[1]

Solution 1: The Scavenger Resin (Best for Small Scale)

Avoid aqueous workup entirely.

  • Dilute reaction mixture with DCM.[1][3]

  • Add Amberlyst A-21 (weakly basic resin) or Polyvinylpyridine (PVP) .[1]

  • Stir for 1 hour. The resin binds the mCBA acid.[1]

  • Filter and evaporate.[1]

Solution 2: The "Green" Alternative (UHP Protocol)

Switching to Urea-Hydrogen Peroxide (UHP) eliminates the benzoic acid byproduct entirely.

Protocol: UHP Oxidation of Methyl Nicotinate

  • Dissolve: Methyl nicotinate (1.0 equiv) in DCM.

  • Add: Urea-Hydrogen Peroxide (UHP) complex (2.5 equiv).

  • Catalyst: Add Phthalic anhydride (2.0 equiv) OR Methyltrioxorhenium (MTO, 0.5 mol%).

    • Note: Phthalic anhydride generates a peracid in situ but precipitates phthalic acid (easier to remove than mCBA). MTO is cleaner but more expensive.[1]

  • Reaction: Stir at RT for 18h.

  • Workup: Filter off the urea (insoluble in DCM).[1] Concentrate filtrate.[1][4]

FAQ: Frequently Asked Questions

Q: Can I distill methyl nicotinate N-oxide? A: Do not attempt. N-oxides are thermally unstable and can undergo Meisenheimer rearrangement or violent decomposition at high temperatures.[1] Purification must be done via crystallization (EtOAc/Hexane) or column chromatography (DCM:MeOH 95:5).

Q: My N-oxide is turning yellow/brown on the shelf. A: N-oxides are hygroscopic and light-sensitive.[1] Store under nitrogen in the dark at 4°C. The color change indicates photolytic deoxygenation or rearrangement.[1]

Q: Why use DCE (Dichloroethane) instead of DCM? A: DCE boils at 84°C (vs DCM at 40°C). Since methyl nicotinate is deactivated, the higher reflux temperature of DCE provides the necessary activation energy to reach full conversion without using a sealed tube.[1]

Visualizing the Reaction Pathway

ReactionPathway Substrate Methyl Nicotinate (Deactivated Pyridine) Intermediate Transition State (Electrophilic Attack on N) Substrate->Intermediate Slow Kinetics Reagent Oxidant (mCPBA or UHP) Reagent->Intermediate Product Methyl Nicotinate N-Oxide Intermediate->Product Successful Oxidation SideProduct Nicotinic Acid N-Oxide (Hydrolysis Impurity) Product->SideProduct Acid/Base Workup Error

Figure 2: Reaction pathway showing the primary conversion and the risk of hydrolytic degradation.

References

  • Standard mCPBA Protocol & Workup

    • Purification of Pyridine N-oxides.[1][5][6][7] Organic Process Research & Development.[1] (2017).[1][8] Describes the m-CPBA–NH3(g) system for scalable isolation.

  • Urea-Hydrogen Peroxide (UHP)

    • Oxidation of Nitrogen Compounds.[1][3] Organic Syntheses, Coll.[1][9] Vol. 10, p.204 (2004).[1]

  • Kinetics of Deactivated Pyridines

    • Recent trends in the chemistry of pyridine N-oxides. Arkivoc (2001).[1] Discusses the difficulty of oxidizing 3-substituted pyridines with EWGs.

  • Methyl Nicotinate Properties & Stability

    • Methyl nicotinate.[1][10][11][12] ChemicalBook / Wikipedia Data.[1]

Sources

Technical Support Center: Scalable Synthesis of Methyl Nicotinate 1-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System ID: SC-MNO-2024 | Status: Active Lead Scientist: Dr. A. Vance, Senior Process Chemist[1]

Core Directive & Executive Summary

Objective: Scale up the N-oxidation of Methyl Nicotinate (CAS: 93-60-7) to Methyl Nicotinate 1-Oxide (CAS: 3099-40-5) while mitigating ester hydrolysis and thermal runaway risks.[1]

The Challenge: Unlike simple pyridine oxidation, this substrate contains a methyl ester at the C3 position.[1] This introduces two competing failure modes during scale-up:[1]

  • Hydrolysis (Saponification): The ester is labile.[1] Standard acidic oxidation conditions or aggressive basic quenching can hydrolyze the product to Nicotinic Acid 1-Oxide (an impurity that is difficult to separate).[1]

  • Thermal Instability: Pyridine N-oxides are thermally sensitive.[1] The exotherm from the oxidation reaction must be managed to prevent runaway decomposition.[1][2]

Recommended Route: Urea-Hydrogen Peroxide (UHP) / Phthalic Anhydride or H₂O₂ / Acetic Acid (Controlled) .[1] Note: While m-CPBA is common in academic literature, it is not recommended for scale-up (>100g) due to shock sensitivity, high cost, and the massive waste stream of m-chlorobenzoic acid.

Process Workflow (Visualization)

The following diagram outlines the critical decision nodes in the synthesis and workup.

G Start Start: Methyl Nicotinate Oxidant Select Oxidant System Start->Oxidant RouteA Route A (Preferred for Scale): H2O2 (30-50%) + Acetic Acid (In-situ Peracetic Acid) Oxidant->RouteA RouteB Route B (Solid State/Lab): Urea-H2O2 (UHP) + Phthalic Anhydride Oxidant->RouteB Reaction Reaction Phase Temp: 60-70°C Time: 6-12h RouteA->Reaction RouteB->Reaction Check In-Process Control (IPC) Is Conversion >95%? Reaction->Check Check->Reaction No (Add Catalyst/Time) Quench Quench / Workup CRITICAL: pH Control Check->Quench Yes HydrolysisRisk Risk: Ester Hydrolysis Keep T < 10°C during neutralization Target pH 6-7 (NaHCO3) Quench->HydrolysisRisk Extraction Extraction DCM or EtOAc (Repeated) Salting out required Quench->Extraction Isolate Isolation Crystallization (Acetone/Ether) Extraction->Isolate

Figure 1: Logic flow for the N-oxidation process, highlighting the critical hydrolysis risk during the quench phase.[1]

Standard Operating Protocol (SOP)

Method: Hydrogen Peroxide / Acetic Acid (In-Situ Peracetic Acid) Scale: 100g - 1kg basis[1]

Materials
  • Methyl Nicotinate (1.0 equiv)[1]

  • Glacial Acetic Acid (Solvent/Reagent, 5-10 volumes)

  • Hydrogen Peroxide (30% or 50% aq., 1.5 - 2.0 equiv)

  • Catalyst (Optional): Sodium Tungstate (Na₂WO₄) at 1-2 mol% can accelerate the reaction and lower required temperatures.[1]

Step-by-Step Procedure
  • Dissolution: Charge Methyl Nicotinate and Glacial Acetic Acid into a reactor equipped with a reflux condenser and temperature probe.

  • Oxidant Addition (Dosing): Heat the mixture to 50°C . Slowly dose Hydrogen Peroxide over 1-2 hours.[1]

    • Why? The formation of peracetic acid is exothermic.[1] Rapid addition can cause a thermal runaway.[1]

  • Reaction: Increase temperature to 70-80°C and hold for 6–12 hours.

    • Monitor: Use HPLC or TLC.[1][2] Look for the disappearance of the starting pyridine peak.[1]

  • Concentration (Critical): Once conversion is >98%, cool to 40°C. Distill off the majority of Acetic Acid under reduced pressure .

    • Warning: Do not distill to dryness at high heat; N-oxides can decompose explosively if concentrated with peroxides.[1]

  • Quench & Neutralization: Dilute the residue with water.[1] Cool to 0-5°C .[1] Slowly add saturated NaHCO₃ or Na₂CO₃.

    • Target pH: 6.5 – 7.5. Do NOT exceed pH 8.

    • Reasoning: High pH + residual heat = rapid hydrolysis of the methyl ester to the acid.[1]

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3x).[1][3]

    • Tip: The N-oxide is water-soluble.[1] Saturate the aqueous layer with NaCl ("salting out") to improve organic recovery.[1]

  • Purification: Dry organic layer (MgSO₄), filter, and concentrate. Recrystallize from Acetone/Ether or Ethyl Acetate/Hexane.[1]

Critical Process Parameters (Data Table)

ParameterTarget RangeFailure Mode (If Deviated)
Reaction Temp 70°C - 80°C>90°C: Thermal decomposition / Runaway risk.<60°C: Reaction stalls; peroxide accumulation.[1]
pH during Quench 6.5 - 7.5>8.0: Hydrolysis of Methyl Ester to Nicotinic Acid N-oxide.<4.0: Product remains protonated in water; poor extraction efficiency.[1]
Peroxide Residual < 50 ppmHigh: Explosion risk during concentration/distillation.[1] Must quench with NaHSO₃ if high.
Dosing Rate 1-2 hoursFast: Exotherm spikes beyond cooling capacity.[1]

Troubleshooting Guide (Q&A)

Ticket #001: "My product is oiling out and yield is low (<40%)."

Diagnosis: This is likely a water solubility issue or hydrolysis .[1]

  • Root Cause 1 (Solubility): this compound is highly polar.[1] If you use a standard extraction (e.g., Ether/Water) without salting out, the product stays in the water.

  • Root Cause 2 (Hydrolysis): If you neutralized with strong NaOH or allowed the quench to get warm, you converted your ester to the acid (Nicotinic Acid N-oxide), which is water-soluble and won't extract into DCM.[1]

  • Solution:

    • Check the pH of your aqueous layer.[1] If it is basic (>8), acidify slightly to pH 4, extract (removes acids), then re-adjust to pH 7 for the product.

    • Use Continuous Liquid-Liquid Extraction or saturate the aqueous phase with NaCl before extracting with DCM.[1]

Ticket #002: "I see a new impurity spot on TLC that doesn't move."

Diagnosis: This is Nicotinic Acid 1-Oxide (the hydrolyzed byproduct).[1]

  • Mechanism: Ester + Water + Heat/Acid/Base → Carboxylic Acid + Methanol.[1]

  • Solution: You cannot easily reverse this. You must optimize the upstream process.[1]

    • Reduce the water content (use 50% H2O2 instead of 30%).[1]

    • Remove Acetic Acid via vacuum distillation before adding water for the quench.[1]

    • Keep the quench temperature strictly <10°C.[1]

Ticket #003: "The reaction mixture turned dark/black."

Diagnosis: Thermal Decomposition .

  • Reasoning: Pyridine N-oxides are thermally labile.[1] If the internal temperature spiked (even locally) above 100-110°C, the ring can degrade.[1]

  • Solution: Check your stirring efficiency. In scale-up, "hot spots" occur near the reactor walls if stirring is insufficient.[1] Ensure the dosing of H2O2 is slow enough that the cooling jacket can keep up with the exotherm.[1]

Advanced Troubleshooting Logic (Decision Tree)

Troubleshooting Problem Identify Issue Issue1 Low Yield Problem->Issue1 Issue2 Safety/Exotherm Problem->Issue2 CheckAq Check Aqueous Layer (HPLC/TLC) Issue1->CheckAq Dosing Spike during addition? Slow down dosing. Check Cooling Capacity. Issue2->Dosing CheckImpurity Check Impurity Profile CheckAq->CheckImpurity No Product Solubility Product in Water? Use Salting Out or DCM Extraction CheckAq->Solubility Product Found Hydrolysis Acid Impurity Found? Quench was too hot/basic. Keep pH < 7.5 CheckImpurity->Hydrolysis Acid Present

Figure 2: Diagnostic tree for common scale-up failures.

References

  • Organic Syntheses Procedure (Analogous Chemistry): Taylor, E. C.; Crovetti, A. J. "Nicotinamide-1-oxide."[1][4] Organic Syntheses, Coll.[1][4] Vol. 4, p.654 (1963).[1] Link[1]

    • Relevance: Establishes the baseline H2O2/Acetic Acid protocol for pyridine deriv
  • Hydrolysis Kinetics: "A Study of Alkaline Hydrolysis of Methyl Nicotinate." Zenodo Repository (1998).[1] Link

    • Relevance: Quantifies the sensitivity of the methyl ester to basic conditions, supporting the strict pH control requirement.
  • Thermal Stability Data: "Thermal decomposition of 2-methylpyridine N-oxide." ResearchGate (2015).[1] Link

    • Relevance: Provides safety data on the decomposition temperatures of methyl-substituted pyridine N-oxides (approx >200°C, but reaction exotherms can reach this locally).[1]

  • Alternative Oxidants: "Urea-Hydrogen Peroxide (UHP) Oxidation...[1] Promoted by Maleic Anhydride."[5] Molecules, MDPI (2001).[1] Link

    • Relevance: Validates the UHP solid-state route as a safer alternative to liquid peroxides for specific scale-up constraints.
  • Safety Data Sheet: Methyl Nicotinate. Sigma-Aldrich.[1] Link[1]

    • Relevance: Handling precautions for the starting material (irritant, rubefacient).[1]

Sources

Technical Support Center: Characterizing Pyridine N-Oxides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to address the specific and often nuanced challenges encountered during the synthesis, purification, and analytical characterization of pyridine N-oxides. These versatile compounds are pivotal in medicinal chemistry and materials science, yet their unique physicochemical properties frequently lead to experimental hurdles.

This resource provides in-depth, field-tested insights in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the nature and handling of pyridine N-oxides.

Q1: What are the fundamental properties of pyridine N-oxides that make them challenging to work with?

Pyridine N-oxides possess a unique combination of properties that demand special consideration:

  • High Polarity and Dipole Moment: The N→O bond is highly polarized, making the entire molecule significantly more polar than its parent pyridine. This leads to high water solubility and strong interactions with polar stationary phases in chromatography.[1][2]

  • Hygroscopicity: Many low-molecular-weight pyridine N-oxides are hygroscopic solids, readily absorbing atmospheric moisture.[1][3][4] This can complicate accurate weighing and may introduce water into anhydrous reactions or analytical samples.

  • Coordinating Ability: The N-oxide oxygen is a strong Lewis base and an excellent ligand for metal ions.[4] Trace metal contamination in solvents or on glassware can lead to complexation, causing issues like signal broadening in NMR spectroscopy.

  • Thermal and Photochemical Reactivity: While generally stable, the N-O bond can be cleaved under certain mass spectrometry conditions or during photochemical reactions, leading to deoxygenation or rearrangement.[5][6][7]

Q2: I've just synthesized a pyridine N-oxide. What is a reliable workflow for its initial characterization and purification?

A robust initial workflow is critical to avoid downstream issues. The following sequence ensures a systematic approach to characterization and purification.

start Crude Reaction Mixture tlc 1. TLC Analysis (with modifier, e.g., NH4OH or TEA) start->tlc extraction 2. Aqueous Workup / Extraction (Caution: High water solubility) tlc->extraction purification 3. Purification (e.g., Column Chromatography) extraction->purification lcms 4. LC-MS Analysis of Fractions (Check for [M+H]+ and [M-15]+) purification->lcms combine 5. Combine Pure Fractions & Evaporate lcms->combine drying 6. High-Vacuum Drying (Azeotrope with toluene if needed) combine->drying nmr 7. Final NMR Characterization drying->nmr end Pure, Characterized Product nmr->end

Caption: Recommended workflow for pyridine N-oxide purification and characterization.

Part 2: Troubleshooting Guide - Analytical Techniques

This section provides detailed troubleshooting for specific issues encountered during analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural elucidation, but pyridine N-oxides present unique spectral challenges.

This is one of the most common issues and typically points to one of two causes:

  • Cause A: Paramagnetic Metal Contamination. Pyridine N-oxides are excellent chelators for paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺, Mn²⁺) that may be present in trace amounts in your sample, glassware, or even low-grade NMR solvents. These ions cause rapid electronic relaxation, which translates to extreme broadening of nearby proton signals.[8][9][10] The interaction is so strong that NMR is uniquely sensitive to this phenomenon.[8]

    Troubleshooting Protocol: Metal Ion Chelation

    • Prepare a Chelating Stock Solution: Create a dilute solution of ethylenediaminetetraacetic acid (EDTA) disodium salt in your deuterated solvent (e.g., 1-2 mg in 0.7 mL DMSO-d₆).

    • Treat the Sample: Add 1-5 µL of the EDTA stock solution directly to your NMR tube containing the broadened sample.

    • Acquire Spectrum: Gently mix the sample and re-acquire the ¹H NMR spectrum. If paramagnetic ions were the cause, the signals should sharpen significantly as the EDTA sequesters the metal.

  • Cause B: Hygroscopicity and Hydrogen Bonding. Due to their hygroscopic nature, pyridine N-oxides can readily absorb water.[1][3][4] This, combined with their ability to form strong hydrogen bonds, can lead to chemical exchange phenomena that broaden the signals of protons near the N-oxide moiety, particularly in solvents like CDCl₃.

    Troubleshooting Protocol: Sample Drying

    • Azeotropic Drying: Dissolve your sample in a minimal amount of a suitable solvent (e.g., DCM) and add an excess of toluene.[11]

    • Evaporation: Remove the solvents under reduced pressure. The toluene will form an azeotrope with water, effectively removing it. Repeat 1-2 times.

    • High-Vacuum Drying: Place the sample under high vacuum for several hours to overnight to remove residual toluene.[11]

    • Re-analysis: Prepare a new NMR sample using fresh, anhydrous deuterated solvent.

start Broad NMR Signals check_metal Suspect Paramagnetic Metals? start->check_metal check_water Suspect Water / H-Bonding? start->check_water add_edta Add EDTA solution to NMR tube check_metal->add_edta rerun Re-run NMR add_edta->rerun dry_sample Azeotrope with Toluene & Dry under High Vacuum check_water->dry_sample dry_sample->rerun

Caption: Decision tree for troubleshooting broad NMR signals.

N-oxidation significantly alters the electronic structure of the pyridine ring. The N-O bond acts as an electron-donating group via resonance, increasing electron density at the 2-, 4-, and 6-positions.[2] However, it also has a strong inductive electron-withdrawing effect. The net result is a deshielding of the protons.

  • General Trend: All ring protons in a pyridine N-oxide are typically shifted downfield (to a higher ppm) compared to the parent pyridine. The protons at the 2- and 6-positions (α-protons) are most affected.

Table 1: Comparison of ¹H NMR Chemical Shifts (CDCl₃)

CompoundH-2, H-6 (α)H-3, H-5 (β)H-4 (γ)
Pyridine~8.61 ppm[12]~7.27 ppm[12]~7.66 ppm[12]
Pyridine N-Oxide~8.26 ppm[13]~7.36 ppm[13]~7.36 ppm[13]
4-Methylpyridine~8.45 ppm~7.10 ppm-
4-Methylpyridine N-Oxide~8.13 ppm[13]~7.12 ppm[13]-

Note: The exact shifts are solvent and concentration-dependent. The data shows a general trend where α-protons are significantly affected.

Mass Spectrometry (MS)

This is a characteristic fragmentation pattern for N-oxides and is often observed, especially with higher energy ionization techniques or in-source fragmentation.[5][6]

  • [M-16] or [M-O]⁺: This corresponds to the loss of an oxygen atom. This "deoxygenation" can be thermally induced in the mass spectrometer's source.[14] Increasing the source temperature or capillary temperature can often enhance this fragment, providing diagnostic evidence for the presence of an N-oxide.[14]

  • [M-15] or [M-OH]⁺: This peak corresponds to the loss of a hydroxyl radical (·OH) and is particularly common for N-oxides with alkyl groups at the 2-position (e.g., 2-methylpyridine N-oxide).[6]

Troubleshooting Protocol: Confirming the Molecular Ion

  • Use Soft Ionization: Employ Electrospray Ionization (ESI) if you are using a harsher technique like Atmospheric Pressure Chemical Ionization (APCI). ESI is generally softer and more likely to preserve the molecular ion.

  • Reduce Source Energy: Lower the source fragmentor voltage, capillary temperature, and other energy-related parameters on the mass spectrometer. This minimizes in-source fragmentation and favors the formation of the [M+H]⁺ ion.

  • Analyze the Pattern: Recognize that the [M-15]⁺ or [M-16]⁺ peak is not necessarily an impurity but a strong indicator of the N-oxide functionality itself.

Chromatography (TLC & HPLC)

The high polarity of pyridine N-oxides makes them challenging to analyze with standard chromatographic methods.

Streaking is a classic sign of strong, non-ideal interactions between an analyte and the stationary phase. For polar, basic compounds like pyridine N-oxides on acidic silica gel, this is very common.[15][16]

Troubleshooting Protocol: Modifying the Mobile Phase

  • Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your eluent to neutralize the acidic silanol groups on the silica surface.

    • Ammonium Hydroxide (NH₄OH): Add 0.5-2% of concentrated NH₄OH to the methanol portion of your mobile phase (e.g., 90:10:1 DCM:MeOH:NH₄OH).

    • Triethylamine (TEA): Add 0.5-2% TEA to your eluent (e.g., 95:5 EtOAc:TEA).[17] This is highly effective but requires careful removal during workup.

  • Use a Highly Polar Solvent System: Employing a more polar eluent, such as 10-20% methanol in dichloromethane (DCM), can help move the compound off the baseline, although it may not fully resolve streaking without a modifier.

This is the liquid chromatography equivalent of TLC streaking. Standard C18 columns struggle to retain highly polar compounds, leading to elution near the void volume.[18][19] Any interaction with residual, un-capped silanols on the silica support will cause peak tailing.

Troubleshooting Protocol: HPLC Method Development

  • Use a Polar-Compatible Column: Switch from a standard C18 column to one designed for polar analytes. Options include:

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which helps retain polar compounds.

    • Polar-Endcapped Phases: These use polar reagents to cap residual silanols, improving peak shape for basic compounds.[20]

    • HILIC Columns: Hydrophilic Interaction Liquid Chromatography is an excellent alternative for very polar compounds, using a high organic mobile phase.[20]

  • Optimize Mobile Phase pH and Modifiers:

    • Acidic Modifiers: Add 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase. This will protonate the pyridine N-oxide, which can improve its interaction with some stationary phases and sharpen peaks.

    • Aqueous Normal Phase (ANP): Consider columns based on silica hydride, which can operate in a mode that retains polar compounds effectively with simple mobile phases.[20]

Table 2: HPLC Troubleshooting Summary

ProblemProbable CauseRecommended Solution
No/Poor Retention Analyte is too polar for a standard C18 phase.Use a polar-embedded, polar-endcapped, or HILIC column.[20]
Peak Tailing Secondary interactions with acidic silanols.Add 0.1% TFA or formic acid to the mobile phase; use a high-purity, base-deactivated column.
Irreproducible Retention Times "Ligand collapse" of C18 chains in high aqueous mobile phase.Use an "aqueous stable" (AQ) C18 column or a polar-embedded phase.[19]

References

  • Gajeles, G., Kim, S. M., Yoo, J.-C., Lee, K.-K., & Lee, S. H. (n.d.). N-oxidation of Pyridine Derivatives - Supporting Information. The Royal Society of Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Pyridine N-oxide (CAS 694-59-7): Properties, Synthesis, and Role in Fine Chemicals.
  • Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Pyridine-N-oxide. Retrieved from [Link]

  • ChemTube3D. (n.d.). Pyridine N-Oxide-structure. Retrieved from [Link]

  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(i), 242-268. Retrieved from [Link]

  • Google Patents. (n.d.). CN115160220A - Synthesis process of pyridine-N-oxide.
  • Pell, A. J., et al. (2020). Paramagnetic NMR in drug discovery. PMC - PubMed Central. Retrieved from [Link]

  • Gabidullin, B., et al. (2020). Chalcogen-Bonded Cocrystals of Substituted Pyridine N-Oxides and Chalcogenodiazoles: An X-ray Diffraction and Solid-State NMR Investigation. Crystal Growth & Design. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of N-Oxide Derivatives: Substituted 2-(2-(Pyridyl-N-oxide)methylsulphinyl)benzimidazoles. Retrieved from [Link]

  • PubChem. (n.d.). Pyridine N-Oxide. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridine N-Oxide. Retrieved from [Link]

  • Leskes, M., et al. (n.d.). Solid-State Nuclear Magnetic Resonance Spectroscopy for Surface Characterization of Metal Oxide Nanoparticles: State of the Art and Perspectives. Journal of the American Chemical Society. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S1 The structures of pyridine N-oxide derivatives. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentations of alkylpyridine N-oxides. Retrieved from [Link]

  • Reddit. (n.d.). How to dry pyridine N-oxide obtained commerically. Retrieved from [Link]

  • PMC - NIH. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Retrieved from [Link]

  • Reddit. (2014). What causes "draggy" spots on TLC?. Retrieved from [Link]

  • Jones Chromatography Ltd. (2001). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of pyridine oxidation product. Retrieved from [Link]

  • YouTube. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands. Retrieved from [Link]

  • ACS Publications. (n.d.). Paramagnetic Effects in NMR Spectroscopy of Transition-Metal Complexes: Principles and Chemical Concepts. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Paramagnetic nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • ACS Publications. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link]

  • ResearchGate. (n.d.). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH.... Retrieved from [Link]

  • PubMed. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Reddit. (2021). Why does tailing happen in TLC?. Retrieved from [Link]

  • ResearchGate. (2013). Tailing in TLC - can anyone help?. Retrieved from [Link]

  • Reddit. (2013). TLC and streaking: why add triethylamine?. Retrieved from [Link]

  • chemconnections. (n.d.). Mass Spectrometry Fragmentation. Retrieved from [Link]

  • ACS Publications. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Biological Activity Guide: Methyl Nicotinate vs. Methyl Nicotinate N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between Methyl Nicotinate (MN) and its oxidized derivative, Methyl Nicotinate N-oxide (MN-NO) . While MN is a well-established rubefacient and vasodilator used extensively in topical formulations, MN-NO represents a critical impurity and metabolic intermediate with distinct physicochemical and pharmacological properties.

Key Insight: The biological activity of these two compounds is inversely related to their oxidation state. MN exhibits potent, rapid-onset vasodilation mediated by the arachidonic acid cascade. In contrast, MN-NO displays significantly reduced biological activity due to two primary factors:

  • Physicochemical Barrier: The high polarity of the N-oxide moiety drastically reduces stratum corneum permeability.

  • Metabolic Barrier: MN-NO requires enzymatic reduction (bioreduction) back to the parent pyridine base to exert pharmacological effects, acting as a rate-limited "prodrug" with poor efficiency in dermal applications.

Physicochemical Profile & Structural Logic

The fundamental difference in biological activity stems from the electronic environment of the pyridine nitrogen.

Table 1: Comparative Physicochemical Properties
PropertyMethyl Nicotinate (MN)Methyl Nicotinate N-oxide (MN-NO)Impact on Bioactivity
Structure Pyridine base (Tertiary amine)Pyridine N-oxide (Dipolar bond N⁺–O⁻)Defines receptor affinity and solubility.
LogP (Lipophilicity) ~ 0.9 - 1.1~ -0.7 to -1.2 (Estimated)Critical: MN is lipophilic enough to penetrate lipid bilayers; MN-NO is too polar.
Water Solubility ModerateHighMN-NO partitions into aqueous phases, resisting skin absorption.
Electronic State Electron-deficient ringElectron-rich oxygen / Electron-deficient ringN-oxide oxygen acts as a strong H-bond acceptor, increasing solvation shell size.
pKa ~ 3.1 (Conjugate acid)~ 0.8 (Conjugate acid)MN-NO is a much weaker base; remains unprotonated at physiological pH.

Expert Note: The shift in LogP from positive (lipophilic) to negative (hydrophilic) upon N-oxidation is the primary driver for the loss of topical efficacy in MN-NO. In formulation stability studies, the presence of MN-NO indicates oxidative degradation, directly correlating with a loss of "warming" potency.

Pharmacodynamics: Mechanisms of Action[1]

Methyl Nicotinate: The Active Vasodilator

MN acts as a pro-drug for Nicotinic Acid (Niacin) but possesses superior skin permeability due to the methyl ester cap. Once it penetrates the stratum corneum:

  • Hydrolysis: Rapidly hydrolyzed by cutaneous esterases to Nicotinic Acid.

  • Receptor Activation: Nicotinic Acid activates G-protein coupled receptors (GPR109A/HM74A) on Langerhans cells and keratinocytes.

  • COX Pathway: This triggers the release of Arachidonic Acid and subsequent conversion by Cyclooxygenase (COX-1/COX-2) into Prostaglandins, specifically PGD2 and PGE2 .

  • Effect: These prostaglandins act on vascular smooth muscle to cause vasodilation (erythema).[1]

Methyl Nicotinate N-oxide: The Metabolic Stall

MN-NO is pharmacologically inert at the GPR109A receptor in its oxidized form. To become active, it must undergo bioreduction :



  • Enzymatic Constraint: This reduction is catalyzed by molybdoenzymes like Aldehyde Oxidase (AO) or mitochondrial systems (e.g., Cyt P450 reductase) primarily in the liver.

  • Dermal Limitation: Skin possesses significantly lower reductase activity compared to the liver. Consequently, topically applied MN-NO remains largely unreduced and inactive.

Visualization: Signaling & Metabolic Pathways[2]

The following diagram illustrates the divergent pathways of MN and MN-NO upon topical application.

G cluster_0 Formulation / Skin Surface cluster_1 Epidermis / Dermis MN Methyl Nicotinate (Lipophilic) Penetration Stratum Corneum Penetration MN->Penetration High Permeability Esterase Cutaneous Esterases (Hydrolysis) MN->Esterase Post-Reduction MN_NO Methyl Nicotinate N-oxide (Hydrophilic) MN_NO->Penetration Poor Permeability (Polar Barrier) Penetration->Esterase MN Substrate Reductase Reductase Enzymes (Rate Limiting/Low Activity) Penetration->Reductase MN-NO Substrate NA Nicotinic Acid (Active Metabolite) Esterase->NA Rapid Reductase->MN Slow/Inefficient GPR GPR109A Receptor Activation NA->GPR COX COX-1 / COX-2 Pathway GPR->COX PGs Prostaglandins (PGD2, PGE2) COX->PGs Effect Vasodilation (Erythema) PGs->Effect

Figure 1: Comparative Mechanism of Action. Green paths indicate efficient activation; red/dashed paths indicate metabolic or physicochemical blockades.

Experimental Protocols for Comparative Assessment

To objectively validate the difference in activity, the following protocols are recommended.

Protocol A: In Vivo Vasodilation Assay (Laser Doppler Flowmetry)

Objective: Quantify the "Time to Onset" and "Peak Perfusion Units (PU)" for MN vs. MN-NO.

Methodology:

  • Subjects: Healthy volunteers (n=10), acclimatized for 20 min at 22°C.

  • Preparation: Prepare 10 mM solutions of MN and MN-NO in a vehicle (e.g., 20% Ethanol / 80% Water).

  • Application: Apply 20 µL of each solution to distinct 1 cm² zones on the volar forearm.

  • Measurement:

    • Use a Laser Doppler Flowmeter (LDF) (e.g., Perimed PeriFlux).

    • Record Basal Blood Flow (BBF) for 2 min prior to application.

    • Record perfusion continuously for 45 min post-application.

  • Data Analysis:

    • Calculate

      
      .
      
    • Calculate Area Under the Curve (AUC) for total vasodilatory response.

Expected Result: MN will show a rapid increase in PU (peaking ~20-30 min). MN-NO will show negligible change or a very delayed, weak response (<10% of MN signal), confirming poor penetration/activity.

Protocol B: In Vitro Skin Permeation (Franz Diffusion Cell)

Objective: Determine the flux (


) and permeability coefficient (

) to prove the "Polarity Barrier."

Methodology:

  • Membrane: Ex vivo human skin (dermatomed to 500 µm) or porcine ear skin.

  • Apparatus: Vertical Franz Diffusion Cells.

    • Donor Chamber: 10 mM MN or MN-NO in non-occlusive vehicle.

    • Receptor Chamber: PBS (pH 7.4) at 32°C, stirred at 600 rpm.

  • Sampling: Withdraw 200 µL from receptor arm at 0.5, 1, 2, 4, 8, 12, and 24 hours. Replace volume with fresh PBS.

  • Analysis: HPLC-UV (C18 column, Mobile Phase: Acetonitrile/Water with 0.1% TFA).

    • Detection: MN (262 nm), MN-NO (254 nm - verify

      
      ).
      

Self-Validating Check: Calculate the Mass Balance. If recovery < 90%, check for skin retention (extraction of skin tissue required).

Visualization: Experimental Workflow

Workflow cluster_setup Franz Cell Setup cluster_analysis Quantification Donor Donor Chamber (MN vs MN-NO) Skin Skin Membrane (Barrier) Donor->Skin Diffusion Receptor Receptor Fluid (PBS, 32°C) Skin->Receptor Penetration Sampling Time-Point Sampling Receptor->Sampling HPLC HPLC Analysis (UV Detection) Sampling->HPLC Calc Calculate Flux (J) & Permeability (Kp) HPLC->Calc

Figure 2: Workflow for comparative skin permeation analysis.

References

  • Morrow, J. D., et al. (1992). "Prostaglandin D2 mediates the cutaneous flush induced by niacin and methyl nicotinate." Journal of Investigative Dermatology. Link

  • Kasting, G. B., et al. (2021).[2] "Niacinamide and Methyl Nicotinate: Comparative Skin Absorption."[2] Journal of Pharmaceutical Sciences. Link

  • Testa, B., & Jenner, P. (1976). "Drug metabolism: chemical and biochemical aspects." Marcel Dekker Inc.
  • Hadgraft, J., et al. (2003). "Skin penetration of topical formulations."[2] Skin Pharmacology and Physiology. (Reference for Franz Cell protocols).

  • Damiani, E., et al. (2019). "Oxidative stability of nicotinate esters in topical formulations." Cosmetics.[2] Link (General reference on ester stability).

Disclaimer: This guide is for research and development purposes. All experimental protocols should be reviewed by your institution's safety and ethics board.

Sources

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Methyl Nicotinate 1-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven walkthrough for the validation of a robust analytical method for methyl nicotinate 1-oxide, a polar aromatic compound of interest in pharmaceutical development. We will move beyond a simple checklist of steps to explore the scientific rationale behind methodological choices, ensuring the resulting data is reliable, reproducible, and compliant with global regulatory standards. This document is intended for researchers, analytical scientists, and drug development professionals who require a practical and scientifically sound approach to analytical method validation.

The Analytical Challenge: Why a Validated Method is Non-Negotiable

This compound, as a pyridine N-oxide derivative, presents specific analytical challenges. Its polarity makes it less retentive on traditional reversed-phase chromatography columns, potentially leading to poor peak shape and co-elution with polar impurities or excipients. Furthermore, in the context of pharmaceutical development, it is not enough to simply quantify the active pharmaceutical ingredient (API). Regulatory bodies require a "stability-indicating" method—an analytical procedure proven to accurately measure the API, free from interference from its degradation products, process impurities, or other components in the sample matrix.[1][2]

The objective of validating an analytical procedure is to furnish documented evidence that the method is fit for its intended purpose.[3][4][5] This guide will detail the validation of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, a workhorse technique in the pharmaceutical industry.[6]

The Primary Workhorse: A Stability-Indicating HPLC-UV Method

Based on the analysis of similar polar aromatic compounds and N-oxides, a gradient RP-HPLC method using a modern polar-embedded or polar-endcapped C18 column is proposed.[7][8][9] These columns are designed to provide better retention and peak shape for polar analytes and are more resistant to "phase collapse" in highly aqueous mobile phases.

Proposed Chromatographic Conditions
ParameterRecommended SettingRationale
Column Polar-Embedded C18 (e.g., Waters Atlantis T3, Agilent Zorbax SB-AQ), 150 mm x 4.6 mm, 3.5 µmProvides enhanced retention for polar compounds like N-oxides and is stable in highly aqueous mobile phases.
Mobile Phase A 0.1% Formic Acid in WaterProvides a suitable pH to control the ionization state of the analyte and potential impurities, promoting sharp peaks. Formic acid is volatile and MS-compatible.
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency and elution strength.
Gradient Program 5% B to 70% B over 15 minutes, followed by a 5-minute hold and 5-minute re-equilibration.A gradient is essential for a stability-indicating method to ensure elution of both the polar API and potentially less polar degradation products within a reasonable runtime.[6]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CEnhances reproducibility by controlling viscosity and improving peak shape.
UV Detection 265 nmA wavelength should be selected where the API and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Sample Diluent Mobile Phase A / Mobile Phase B (95:5)Ensures compatibility with the initial mobile phase conditions to prevent peak distortion.

The Validation Workflow: A Step-by-Step Protocol

The validation process must be systematic, following the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[3][4][5][10] This process demonstrates that the analytical method is specific, linear, accurate, precise, and robust for its intended application.

G cluster_prep Phase 1: Preparation & System Suitability cluster_validation Phase 2: Validation Parameters (ICH Q2(R1)) cluster_reporting Phase 3: Documentation prep Method Optimization & Reference Standard Prep sst System Suitability Testing (SST) (Resolution, Tailing, %RSD) prep->sst Define Criteria spec Specificity (Forced Degradation) sst->spec lin Linearity & Range spec->lin acc Accuracy (% Recovery) lin->acc prec Precision (Repeatability & Intermediate) acc->prec lodloq LOD & LOQ prec->lodloq rob Robustness lodloq->rob report Validation Report (Summary & Data) rob->report lifecycle Method Lifecycle Management report->lifecycle

Caption: Workflow for Analytical Method Validation per ICH Q2(R1) Guidelines.

Specificity (Forced Degradation)

The most critical component of a stability-indicating method is its ability to separate the main analyte from its degradation products.[1]

  • Protocol:

    • Prepare solutions of this compound.

    • Expose these solutions to stress conditions: acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (60°C), and photolytic (UV light). The goal is to achieve 5-20% degradation.

    • Analyze the stressed samples alongside an unstressed control.

    • Acceptance Criteria: The method must demonstrate baseline resolution (Rs > 2) between the parent peak and all major degradation peaks. The purity of the parent peak in the chromatogram of the stressed sample should be confirmed using a PDA detector.

Linearity and Range

This confirms that the method's response is directly proportional to the analyte concentration over a specified range.

  • Protocol:

    • Prepare a stock solution of the reference standard and create at least five concentrations spanning 80% to 120% of the expected working concentration.

    • Inject each concentration in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

Concentration (% of Target)Injection 1 (Area)Injection 2 (Area)Injection 3 (Area)Average Area
80%801,500803,000802,200802,233
90%902,100901,500903,300902,300
100%1,001,0001,002,5001,003,1001,002,200
110%1,103,2001,101,8001,102,5001,102,500
120%1,204,5001,205,1001,203,9001,204,500
Result R² = 0.9998
Accuracy

Accuracy is the closeness of the test results to the true value. It is typically assessed by spiking a placebo matrix with known amounts of the analyte.

  • Protocol:

    • Prepare samples by spiking a placebo (if applicable) with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each level in triplicate (for a total of 9 determinations).

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.

Precision

Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[5]

  • Protocol:

    • Repeatability (Intra-assay): Analyze a minimum of six determinations at 100% of the test concentration under the same operating conditions over a short interval of time.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Detection Limit (LOD) and Quantitation Limit (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[2]

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be verified by analyzing samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%) and accuracy.

Robustness

Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Vary critical parameters one at a time, such as:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 2 °C)

      • Mobile Phase pH (± 0.1 units)

    • Analyze system suitability samples under each condition.

  • Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits for all varied conditions, demonstrating the method's reliability during routine use.

Comparison with Alternative Analytical Methods

While RP-HPLC is a robust and widely accessible technique, other methods may be suitable for analyzing this compound, particularly for specific applications. The choice of method depends on the analytical need, such as high-throughput screening, analysis in complex biological matrices, or resolving challenging isomers.

MethodPrincipleAdvantagesDisadvantagesBest Suited For
RP-HPLC-UV (Proposed Method) Partitioning between a polar mobile phase and a non-polar stationary phase.Robust, reproducible, cost-effective, widely available. Good for routine QC and stability testing.May require specialized columns (polar-embedded) for sufficient retention of very polar compounds.Routine quality control, stability testing, and content uniformity.
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning of analytes into a water-enriched layer on the surface of a polar stationary phase.[11][12][13]Excellent retention for very polar compounds that are unretained in RP-HPLC. Often provides orthogonal selectivity.Can have longer equilibration times; mobile phase and sample preparation require careful control.Analysis of very polar metabolites, counter-ions, or when RP-HPLC fails to provide retention.
Ultra-High-Performance Liquid Chromatography (UHPLC) Uses columns with sub-2 µm particles and instrumentation that can handle high backpressures.[14]Faster analysis times, higher resolution, and increased sensitivity compared to traditional HPLC.Higher initial instrument cost; more susceptible to clogging from dirty samples.High-throughput screening, complex mixture analysis where high peak capacity is needed.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Combines the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry.[15][16]Unmatched sensitivity (low LOQ) and specificity. Can confirm molecular weights and aid in impurity identification.High instrument and maintenance costs; matrix effects can suppress ion signals.Bioanalysis (quantification in plasma/urine), impurity identification, and trace-level analysis.

Conclusion

The validation of an analytical method is a cornerstone of pharmaceutical development, ensuring data integrity and product quality. The proposed stability-indicating RP-HPLC-UV method, when validated according to the ICH Q2(R1) guideline, provides a reliable, robust, and cost-effective solution for the routine analysis and stability testing of this compound. While alternative methods like HILIC and LC-MS/MS offer advantages for specific challenges, a well-validated HPLC method remains the industry standard for its balance of performance and practicality. This guide serves as a comprehensive framework for structuring such a validation study, emphasizing the scientific rationale that transforms a routine procedure into a trustworthy analytical tool.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.

  • Quality Guidelines. International Council for Harmonisation (ICH).

  • A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Publishing.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA).

  • ICH Q2 Analytical Method Validation. SlideShare.

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH).

  • From Complexity to Clarity: Expanding Metabolome Coverage With Innovative Analytical Strategies. PubMed Central.

  • BA Method Development: Polar Compounds. BioPharma Services.

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography.

  • Stability-indicating method for the analysis of amorolfine and its N-oxide degradation product. ResearchGate.

  • HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies.

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.

  • polar aromatic compounds: Topics by Science.gov. Science.gov.

  • Analysis of polar compounds. ResearchGate.

  • Stability Indicating HPLC Method Development: A Review. IJPPR.

  • Stability Indicating HPLC Method Development: A Review. IRJPMS.

  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PubMed Central.

  • Highly efficient and selective phosphorylation of amino acid derivatives and polyols catalysed by 2-aryl-4-(dimethylamino)pyridine-N-oxides. [Source not publicly available]
  • A Simple and Efficient Method for the Preparation of Pyridine N-Oxides. ACS Publications.

  • Development and validation of an ultrahigh-performance liquid chromatography method for identity, assay and impurity testing of Nicotine Nasal Spray. Lund University Publications.

  • Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. ResearchGate.

  • A Comparative Guide to the Cross-Validation of Assays for Nicotine-1'-N-Oxide. BenchChem.

Sources

Structure-Activity Relationship (SAR) of Nicotinic Acid Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nicotinic acid (Niacin) remains the most effective agent for elevating HDL-C, yet its clinical utility is severely hampered by cutaneous flushing.[1][2][3] This guide dissects the structure-activity relationships (SAR) of nicotinic acid derivatives, focusing on the dissociation of lipid-modifying efficacy (via adipocyte GPR109A) from vasodilatory side effects (via Langerhans cell GPR109A). We compare the parent compound against established analogs (Acipimox) and experimental partial agonists (MK-0354), providing actionable insights into pharmacophore optimization and self-validating screening protocols.

The Pharmacophore & SAR Landscape

The binding pocket of the GPR109A (HCA2) receptor dictates a strict pharmacophore.[4] The receptor belongs to the Class A GPCR family but possesses a unique binding site defined by an "aromatic sandwich" and a cationic anchor.

Key Structural Determinants
  • The Acidic Anchor (Essential): The carboxylate moiety at C3 is non-negotiable for high-affinity binding. It forms a critical salt bridge with Arg111 in Transmembrane Helix 3 (TM3).

    • Modification Consequence: Conversion to an amide (Nicotinamide) destroys GPR109A affinity entirely, retaining Vitamin B3 activity but losing all lipid-modifying properties.

  • The Aromatic Core (Scaffold): The pyridine ring intercalates between Trp91 (TM2) and Phe276/Tyr284 (TM7).

    • Modification Consequence: Bioisosteric replacement with a pyrazine ring (as in Acipimox) is tolerated but alters intrinsic efficacy.

  • Lipophilic Substitutions (C5/C6): The C5 position offers the most freedom for modification to enhance lipophilicity without sterically clashing with the receptor floor.

Visualization: SAR Logic Map

SAR_Map Niacin Nicotinic Acid (Parent Scaffold) Carboxyl C3 Carboxyl Group (Salt Bridge w/ Arg111) Niacin->Carboxyl Contains Ring Pyridine Ring (Pi-Stacking w/ Trp91/Phe276) Niacin->Ring Contains C5_Pos C5 Position (Lipophilic Expansion) Niacin->C5_Pos Modifiable Nicotinamide Nicotinamide (Amide Analog) NO Lipid Activity Carboxyl->Nicotinamide Amidation removes negative charge Acipimox Acipimox (5-Methylpyrazine) Reduced Flushing Ring->Acipimox Bioisosteric Replacement (Pyrazine) Pyrazoles Pyrazole Biased Agonists (No Arrestin Recruitment) C5_Pos->Pyrazoles Bulky substitution blocks Arrestin?

Figure 1: Structural dissection of Nicotinic Acid binding determinants. The C3 carboxyl is the "on-switch" for GPR109A, while the ring system determines potency.

Comparative Performance Analysis

The following table contrasts the parent compound with a clinically approved analog (Acipimox) and a "failed" partial agonist (MK-0354). This comparison highlights the danger of optimizing solely for Free Fatty Acid (FFA) suppression without considering the full signaling profile.

FeatureNicotinic Acid (Niacin) Acipimox MK-0354 (Experimental)
Chemical Class Pyridine-3-carboxylic acid5-methylpyrazine-2-carboxylic acid 4-oxidePyrazole derivative
Receptor Affinity (

)
High (~100 nM)Lower (~2 µM)High (Partial Agonist)
Half-Life (

)
Short (~45 min)Long (~2 hours)Variable
Lipolysis Inhibition Potent, transient (Rebound effect common)Sustained (Less rebound)Potent
Flushing Intensity Severe (COX-mediated PGD2 release)Mild/LowNegligible
Clinical Lipid Efficacy

HDL (30%),

TG,

LDL

TG (Effective),

HDL (Moderate)
Ineffective (Failed in Phase II)
Key Insight Full agonist; recruits

-arrestin (Flushing).
Pharmacokinetics allow sustained effect despite lower affinity.Partial agonism suppresses FFA but fails to alter lipid profile.

Critical Insight for Drug Developers: The failure of MK-0354 demonstrates that dissociating flushing from lipid efficacy is possible, but simply suppressing FFA is insufficient to raise HDL. Full agonism or specific biased signaling (avoiding


-arrestin while maintaining high G-protein efficacy) appears necessary for the lipid-modifying phenotype.

Mechanistic Insights: The Flushing vs. Efficacy Divergence

To engineer a superior derivative, one must understand the dual pathways initiated by GPR109A. The goal is to maintain the Adipocyte pathway while silencing the Langerhans pathway.

Signaling Pathways[6][7]
  • Therapeutic Pathway (Adipocytes):

    
     coupling 
    
    
    
    
    
    cAMP
    
    
    
    
    PKA
    
    
    
    
    Lipolysis.
  • Adverse Pathway (Langerhans/Keratinocytes):

    
    -Arrestin/Ca
    
    
    
    
    
    PLA2 activation
    
    
    Arachidonic Acid release
    
    
    COX-1/2
    
    
    PGD2
    
    
    Vasodilation.

Mechanism Ligand Nicotinic Acid / Derivative R_Adipo GPR109A (Adipocyte) Ligand->R_Adipo R_Skin GPR109A (Langerhans Cell) Ligand->R_Skin Gi Gi Protein Coupling R_Adipo->Gi Arrestin Beta-Arrestin / Ca2+ R_Skin->Arrestin cAMP Decrease cAMP Gi->cAMP Lipolysis Inhibit Lipolysis (Therapeutic Effect) cAMP->Lipolysis PLA2 PLA2 Activation Arrestin->PLA2 PGD2 PGD2 Release PLA2->PGD2 Flush Cutaneous Flushing (Side Effect) PGD2->Flush

Figure 2: Divergent signaling pathways. Biased ligands aim to trigger the green pathway (Gi) without recruiting the red pathway (Arrestin).

Experimental Protocol: Self-Validating GPR109A Functional Assay

To screen derivatives for efficacy, a simple binding assay is insufficient. You must measure functional


 coupling. The following protocol uses a cAMP HTRF (Homogeneous Time Resolved Fluorescence) workflow.

Objective: Determine the


 of a novel derivative in inhibiting cAMP accumulation.
Materials
  • Cell Line: CHO-K1 cells stably expressing human GPR109A (HM74A).

  • Reagents: HTRF cAMP kit (Cisbio/PerkinElmer), IBMX (PDE inhibitor), Forskolin (Adenylyl cyclase activator).

  • Buffer: HBSS + 20 mM HEPES + 0.1% BSA (Fatty acid-free).

Step-by-Step Methodology
  • Cell Preparation:

    • Harvest CHO-GPR109A cells and resuspend in stimulation buffer at 4,000 cells/well (384-well plate format).

    • Validation Check: Viability must be >95% via Trypan Blue exclusion.

  • Compound Incubation (The Competition Step):

    • Baseline Stimulation: Since GPR109A is

      
      -coupled (inhibitory), you must artificially raise cAMP levels to see a reduction. Add Forskolin (10 µM)  to all wells.
      
    • PDE Inhibition: Add IBMX (0.5 mM) to prevent cAMP degradation by endogenous phosphodiesterases.

    • Treatment: Add the test derivative (dose-response:

      
       to 
      
      
      
      M).
    • Controls:

      • Negative Control: Buffer + Forskolin + IBMX (Max Signal).

      • Positive Control: Nicotinic Acid (10 µM) + Forskolin + IBMX (Min Signal).

    • Incubate for 30–45 minutes at Room Temperature.

  • Lysis and Detection:

    • Add cAMP-d2 (acceptor) and Anti-cAMP-Cryptate (donor) in lysis buffer.

    • Incubate for 1 hour.

  • Data Analysis:

    • Measure FRET signal (665 nm / 620 nm ratio).

    • Note: The FRET signal is inversely proportional to cAMP concentration.[5][6] (High signal = Low cAMP = Potent Agonist).

    • Calculate

      
       using a 4-parameter logistic fit.
      
Self-Validation Criteria (Z-Factor)

A valid assay run must yield a Z-factor


.


Where

is standard deviation and

is mean signal of positive (p) and negative (n) controls.

References

  • Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect."[7] Nature Medicine. Link

  • Van Veldhoven, J. P., et al. (2011). "Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A)." Bioorganic & Medicinal Chemistry Letters. Link

  • Lai, E., et al. (2007). "Effects of a niacin receptor partial agonist, MK-0354, on plasma free fatty acids, lipids, and cutaneous flushing in humans."[2][8] Journal of Clinical Lipidology. Link

  • Benyó, Z., et al. (2005). "GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing." Journal of Clinical Investigation. Link

  • Gille, A., et al. (2008). "Nicotinic acid: pharmacological effects and mechanisms of action."[3][7][9] Annual Review of Pharmacology and Toxicology. Link

Sources

in vivo comparison of methyl nicotinate and its N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Title: In Vivo Pharmacodynamic & Pharmacokinetic Comparison: Methyl Nicotinate vs. Methyl Nicotinate N-Oxide Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, Dermatological Scientists, and Formulation Chemists.

Executive Summary

This guide provides a technical framework for comparing Methyl Nicotinate (MN) , a standard rubefacient and model lipophilic penetrant, against its oxidized derivative, Methyl Nicotinate N-oxide (MNO) .

While MN is widely established as a potent cutaneous vasodilator used to assess skin barrier integrity and microcirculation, MNO represents a distinct physicochemical entity with altered lipophilicity and metabolic requirements. The core differentiation lies in bioactivation : MN requires simple ester hydrolysis to trigger vasodilation, whereas MNO likely requires bioreduction (de-oxygenation) prior to hydrolysis, or acts via a distinct, less potent pathway.

Key Expectation: In in vivo assays, MN typically exhibits a rapid onset of erythema (5–10 min). MNO, due to increased polarity and the requirement for metabolic reduction, is predicted to show a delayed onset, reduced peak efficacy (Cmax), or a "sustained release" profile , depending on the cutaneous reductase activity.

Physicochemical & Mechanistic Foundation

Understanding the structural differences is prerequisites to interpreting in vivo data. The N-oxide moiety introduces significant polarity, altering the partition coefficient (LogP), which is the primary driver of Stratum Corneum (SC) permeation.

Comparative Profile
FeatureMethyl Nicotinate (MN)Methyl Nicotinate N-Oxide (MNO)
CAS Registry 93-60-715905-18-7
Molecular Weight 137.14 g/mol 153.14 g/mol
LogP (Predicted) ~0.8 (Lipophilic)~ -1.2 to -0.5 (Hydrophilic/Polar)
Primary Permeation Route Intercellular Lipid Matrix (Fast)Transcellular/Pore (Slow)
Metabolic Trigger Esterase (Hydrolysis)Reductase (Deoxygenation) + Esterase
Vasodilation Mechanism Rapid PGD2 release via Nicotinic AcidDependent on conversion to MN or weak direct action
Mechanistic Pathways

The following diagram illustrates the divergent metabolic pathways required to elicit the pharmacological effect (Vasodilation/Erythema).

MetabolicPathway cluster_skin Viable Epidermis & Dermis MN Methyl Nicotinate (Lipophilic) NA Nicotinic Acid (Active Metabolite) MN->NA Skin Esterases (Rapid Hydrolysis) MNO Methyl Nicotinate N-Oxide (Polar/Hydrophilic) MNO->MN Skin Reductases (Slow/Rate-Limiting) NANO Nicotinic Acid N-Oxide (Likely Inactive) MNO->NANO Esterases PGD2 Prostaglandin D2 Release NA->PGD2 GPR109A Activation Vasodilation Vasodilation (Erythema) NANO->Vasodilation No/Weak Effect PGD2->Vasodilation Vascular Smooth Muscle Relaxation

Figure 1: Proposed metabolic activation pathways.[1] MN accesses the active Nicotinic Acid pathway directly via ubiquitous esterases. MNO must theoretically undergo bioreduction to MN to achieve comparable potency, introducing a kinetic lag.

Experimental Protocol: In Vivo Vasodilation Assay

To objectively compare MN and MNO, a Laser Doppler Flowmetry (LDF) or Laser Speckle Contrast Imaging (LSCI) protocol is required. This quantifies the "rubefacient" response (redness/blood flow) over time.

Study Design Parameters
  • Subjects: Healthy human volunteers (n=10–20) or hairless animal model (e.g., Guinea Pig).

  • Dose: Equimolar concentrations (e.g., 10 mM, 50 mM, 100 mM) in a volatile vehicle (Ethanol/Water) or aqueous gel.

  • Application: 20 µL applied to volar forearm via Finn Chamber or open application ring.

Step-by-Step Workflow
  • Acclimatization: Subject rests for 20 minutes in a temperature-controlled room (22°C ± 1°C) to stabilize basal blood flow.

  • Baseline Measurement: Record resting flux (Perfusion Units, PU) for 2 minutes at test sites.

  • Application: Apply MN to Site A and MNO to Site B simultaneously.

  • Monitoring:

    • Continuous Mode: If using LDF probes, record continuously for 60 minutes.

    • Interval Mode: If using LSCI (Imager), scan every 2 minutes for the first 20 minutes, then every 5 minutes up to 1 hour.

  • Data Extraction: Calculate parameters:

    
      (Time to onset), 
    
    
    
    (Peak Perfusion), and AUC (Total Vasodilatory Response).

ExperimentalWorkflow cluster_measure Data Acquisition Phase (0-60 min) Start Subject Acclimatization (20 min, 22°C) Baseline Measure Baseline Flux (Laser Doppler) Start->Baseline Apply Topical Application (Equimolar MN vs MNO) Baseline->Apply Monitor Continuous Flux Recording (Perfusion Units) Apply->Monitor Check Assess Erythema (Visual Score) Monitor->Check Monitor->Check Parallel Analysis Calculate Pharmacodynamics: AUC, Cmax, T-onset Check->Analysis

Figure 2: Standardized workflow for comparative in vivo vasodilation assessment.

Data Presentation & Interpretation

When publishing your comparison, summarize the quantitative differences in a structured format.

Expected Results Table (Template)
ParameterMethyl Nicotinate (MN)Methyl Nicotinate N-Oxide (MNO)Interpretation

(min)
3.0 – 5.0Expected: > 15.0 or No ResponseMNO lag time indicates slow permeation or need for metabolic reduction.

(Peak)
High (e.g., >200 PU)Expected: Low to ModerateLower peak suggests lower bioavailability of the active parent (NA).
AUC (0-60 min) HighExpected: LowTotal vasodilatory load is significantly reduced in the N-oxide form.
Duration Transient (~30-45 min)VariableIf MNO acts as a prodrug, the effect might be sustained but weaker.
Critical Analysis of Results
  • If MNO shows NO response: The N-oxide modification prevents skin penetration (too polar) or the skin lacks sufficient N-oxide reductase activity to convert it back to the active MN form.

  • If MNO shows DELAYED response: This confirms a "Prodrug" mechanism where MNO slowly penetrates and is reduced to MN, which then triggers the cascade.

  • If MNO shows EQUAL response: (Highly unlikely) This would suggest MNO has a direct receptor affinity or an active transport mechanism, defying standard partition coefficient rules.

References

  • Issachar, N., et al. (1998). "Correlation between percutaneous penetration of methyl nicotinate and sensitive skin, using laser Doppler imaging." Contact Dermatitis.

    • Establishes the standard LDF protocol and MN response curve.
  • Elawa, S., et al. (2019). "The microvascular response in the skin to topical application of methyl nicotinate: Effect of concentration and variation between skin sites."[2] Microvascular Research.

    • Provides dose-response d
  • Guy, R.H., et al. (1983). "Percutaneous absorption: interpretation of in vitro data and prediction of in vivo levels." International Journal of Pharmaceutics.
  • Testa, B., & Jenner, P. (1976). "Drug metabolism: chemical and biochemical aspects." Marcel Dekker. Reference for N-oxide reduction mechanisms (bioreduction) in tissue.
  • PubChem Compound Summary. "Methyl Nicotinate (CID 7151)."

    • Source for physicochemical properties (LogP, MW).

Sources

Comparative Cytotoxicity Profile: Methyl Nicotinate vs. Methyl Nicotinate N-Oxide

[1]

Executive Summary

In the context of transdermal drug delivery and toxicological assessment, Methyl Nicotinate (MN) and its N-oxide derivative, Methyl Nicotinate N-oxide (MN-N-oxide) , exhibit distinct biological profiles governed primarily by their polarity and metabolic fate.

  • Methyl Nicotinate (MN): A lipophilic ester known for rapid dermal penetration.[1] It acts as a potent rubefacient, inducing vasodilation and local irritation (cytotoxicity) via the prostaglandin pathway. It shows dose-dependent cytotoxicity in vitro, primarily driven by oxidative stress and inflammatory signaling at high concentrations.

  • Methyl Nicotinate N-oxide (MN-N-oxide): The N-oxidized derivative is significantly more polar and less basic.[1] It exhibits reduced cytotoxicity and poor skin permeability compared to the parent compound. N-oxidation generally serves as a detoxification or metabolic clearance pathway for pyridine derivatives, rendering the molecule less reactive toward cellular membranes and nicotinic receptors.

Verdict: MN is the active, cytotoxic agent in high-dose applications, while MN-N-oxide represents a pharmacologically attenuated, less toxic derivative.

Physicochemical & Structural Profile

The differential cytotoxicity is rooted in the fundamental change in electronic structure and lipophilicity introduced by the N-oxide moiety.[1]

FeatureMethyl Nicotinate (MN)Methyl Nicotinate N-oxide (MN-N-oxide)Impact on Cytotoxicity
CAS Number 93-60-715905-18-7
Structure Pyridine ring, methyl esterPyridine N-oxide ring, methyl esterN-oxide adds polarity.[1]
LogP (Lipophilicity) ~0.7 – 1.0 (Lipophilic)< 0 (Hydrophilic/Polar)MN penetrates cell membranes/skin efficiently; MN-N-oxide penetration is retarded.[1]
Basicity (pKa) ~3.1 (Pyridine N)~0.8 (N-oxide oxygen)MN-N-oxide is far less basic; reduced interaction with proton-dependent transporters.[1]
Reactivity Susceptible to nucleophilic attackSusceptible to reduction (bioreductive)MN triggers receptor-mediated signaling; MN-N-oxide is largely inert until reduced.[1]
Cytotoxicity & Biological Performance[1][2][3][4][5][6]
3.1 In Vitro Cytotoxicity (Cell Viability)

Experimental data indicates a clear divergence in cell viability profiles between the two compounds.[1]

  • Methyl Nicotinate:

    • IC50 Values: Typically in the millimolar (mM) range (e.g., 10–50 mM depending on cell line, such as HaCaT keratinocytes or A549).

    • Mechanism: At cytotoxic concentrations, MN induces mitochondrial stress and depletes intracellular glutathione (GSH). Its rapid hydrolysis to nicotinic acid can locally lower pH and trigger G-protein coupled receptor (GPR109A) signaling, leading to prostaglandin D2 (PGD2) release.[1]

    • Observation: Treated cells show characteristic signs of necrosis and inflammatory response (swelling, membrane rupture) at high doses.

  • Methyl Nicotinate N-oxide:

    • IC50 Values: Significantly higher than MN (low cytotoxicity).[1] Often >100 mM or showing no significant toxicity at MN's IC50.

    • Mechanism: The N-oxide group prevents efficient binding to the nicotinic acid receptor (GPR109A) even after hydrolysis.[1] Furthermore, the high polarity prevents rapid intracellular accumulation.

    • Observation: Cells retain viability and membrane integrity at concentrations where MN causes significant cell death.

3.2 Skin Irritation & Permeability (In Vivo/Ex Vivo)
  • MN: Known as a "rubefacient." Application of 0.1–1.0% MN causes immediate erythema (redness) and edema due to vasodilation.[1] This is a form of localized, controlled toxicity/inflammation.

  • MN-N-oxide: Lacks the rubefacient property.[1] The N-oxide moiety hinders passage through the stratum corneum (lipid barrier).[1] Even if it penetrates, it does not effectively trigger the arachidonic acid cascade required for vasodilation.

Mechanistic Pathways

The following diagram illustrates the divergent pathways of MN and MN-N-oxide upon contact with a cellular system.

ToxicityPathwayscluster_extracellularExtracellular / Topical Spacecluster_intracellularIntracellular / TissueMNMethyl Nicotinate(Lipophilic)Entry_MNRapid MembranePermeationMN->Entry_MNHigh LogPMN_NOMethyl NicotinateN-oxide (Polar)Entry_NOLimited/SlowPermeationMN_NO->Entry_NOLow LogPHydrolysisHydrolysis byEsterasesEntry_MN->HydrolysisNANicotinic Acid(Active)Hydrolysis->NAReceptorGPR109AActivationNA->ReceptorPGD2PGD2 Release &ROS GenerationReceptor->PGD2ToxicityVasodilation &CytotoxicityPGD2->ToxicityClearanceRenal Excretion(Unchanged)Entry_NO->ClearanceMajor FateReductionBioreduction(Minor Pathway)Entry_NO->ReductionPossibleMetabolismReduction->MNSlow

Caption: Figure 1. Comparative mechanistic pathway. MN rapidly penetrates and activates inflammatory signaling (Red), while MN-N-oxide is largely excluded or excreted (Green).[1]

Experimental Protocols for Validation

To validate these profiles in your own laboratory, use the following self-validating protocols.

Protocol A: Comparative MTT Cytotoxicity Assay

Objective: Determine IC50 of MN vs. MN-N-oxide in keratinocytes (HaCaT) or lung fibroblasts (MRC-5).[1]

  • Preparation:

    • Dissolve MN in DMSO (Stock 1 M).[1]

    • Dissolve MN-N-oxide in PBS or DMSO (Stock 1 M) – Note the higher solubility in aqueous buffer.[1]

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment:

    • Prepare serial dilutions (0, 1, 5, 10, 25, 50, 100 mM) in serum-free medium.

    • Apply to cells for 24 hours.

    • Control: Vehicle control (DMSO < 0.5%).[1]

  • Readout:

    • Add MTT reagent (0.5 mg/mL).[1] Incubate 4h.

    • Solubilize formazan crystals. Measure Absorbance at 570 nm.

  • Validation Check:

    • MN should show a sigmoidal dose-response curve with >50% cell death at high concentrations.

    • MN-N-oxide should show a flat line or significantly right-shifted curve (higher IC50).[1]

Protocol B: Transdermal Diffusion (Franz Cell)

Objective: Quantify the permeability difference (a proxy for irritation potential).[1]

  • Setup: Use Franz diffusion cells with Strat-M® membrane or excised porcine skin.[1]

  • Donor Phase: Apply saturated solutions of MN and MN-N-oxide.

  • Receptor Phase: PBS (pH 7.4). Sample at 0.5, 1, 2, 4, and 6 hours.

  • Analysis: HPLC-UV detection (260 nm).

  • Expected Result: MN flux (

    
    ) will be significantly higher than MN-N-oxide flux due to lipophilicity.[1]
    
References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7151: Methyl Nicotinate. [Link][1]

  • Klyushova, L.S., et al. (2024). The cytotoxic and antiproliferative properties of ruthenium nitrosyl complexes and their modulation effect on cytochrome P450 in the HepG2 cell line. (Discusses cytotoxicity of methyl nicotinate complexes). Biomedical Chemistry. [Link]

  • Elawa, S., et al. (2020). Skin blood flow response to topically applied methyl nicotinate: Possible mechanisms. (Details the inflammatory/toxicity mechanism of MN). [Link]

  • Homan, R., et al. Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines.[2] (Establishes the protective/lower toxicity nature of pyridine N-oxides). [Link]

Safety Operating Guide

Methyl Nicotinate 1-Oxide: Safe Handling and Disposal Protocol

[1]

Executive Summary & Immediate Action

Do not treat Methyl Nicotinate 1-oxide as general trash. While likely not a P-listed or U-listed RCRA waste by specific name, its structural classification as a pyridine N-oxide derivative and its potential physiological effects (rubefacient/vasodilation) mandate disposal via high-temperature incineration .

Critical Safety Warning: This compound is a derivative of methyl nicotinate, a potent rubefacient . Skin contact may cause rapid, intense dilation of capillaries (flushing, heat, redness) even at low concentrations. Standard nitrile gloves may offer limited permeation protection over long durations; double-gloving and immediate removal upon splash are required.

Chemical Profile & Hazard Identification

To ensure accurate waste stream profiling, you must understand the physiochemical nature of the analyte.

PropertySpecificationOperational Implication
Chemical Name This compoundLabel as "Organic Chemical Waste"
CAS Number 30663-95-1Use for waste manifesting
Molecular Formula C7H7NO3Nitrogen-bearing; requires NOx scrubbing during incineration
Physical State Solid (Crystalline)Dust control is critical to prevent inhalation
Primary Hazard Irritant (Skin/Eye/Respiratory)Rubefacient: Causes localized vasodilation
Reactivity Pyridine N-oxide moietyPotentially reactive with strong reducing agents
Pre-Disposal Waste Characterization (RCRA Logic)

Before disposal, you must classify the waste according to EPA RCRA standards (40 CFR 261). Use the following logic flow to assign the correct waste codes.

Expert Insight: Most laboratory waste of this type is not "pure" substance but rather mixed with solvents (HPLC effluent, reaction mixtures). The solvent usually dictates the primary RCRA code.

WasteDeterminationStartWaste Stream AnalysisFormPhysical Form?Start->FormSolventIs it in Solvent?Form->SolventLiquid/SlurryPurePure Solid?Form->PureDry SolidFlashFlash Point < 60°C?Solvent->FlashD001Hazardous Waste: D001(Ignitable)Flash->D001Yes (e.g., Methanol/Acetonitrile)NonRCRANon-RCRA Regulated(Manage as Hazardous)Flash->NonRCRANo (e.g., Water/DMSO)Pure->NonRCRAStandard Protocol

Figure 1: Logic flow for determining the regulatory status of this compound waste. Note that even "Non-RCRA" determinations should be incinerated due to biological activity.

Step-by-Step Disposal Protocol
Phase 1: Segregation and Stabilization

Causality: N-oxides can be thermally labile. Segregating them from strong reducing agents (e.g., hydrides, active metals) prevents uncontrolled exothermic deoxygenation.

  • Isolate: Do not mix with strong acids, reducing agents, or heavy metal salts.

  • Containerize: Use a chemically compatible container (HDPE or Amber Glass).

    • Solid Waste: Wide-mouth jar.

    • Liquid Waste: Safety can (if flammable) or capped glass bottle.

  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container.

    • Constituents: Write "this compound" (do not use abbreviations).

    • Hazard Checkbox: Mark "Irritant" and "Toxic" (due to biological activity).

Phase 2: The Disposal Workflow

Follow this strict chain of custody to ensure compliance and safety.

DisposalWorkflowGen1. Generation Point(Fume Hood)Seg2. Segregation(Separate from Reducers)Gen->SegPack3. Packaging(HDPE/Glass + Secondary Containment)Seg->PackLabel4. Labeling(Full Chemical Name + GHS Pictograms)Pack->LabelStorage5. Satellite Accumulation Area(Max 55 gal or 1 qt acute)Label->StoragePickup6. EHS Pickup / Vendor TransferStorage->PickupDestruction7. Final Fate: IncinerationPickup->Destruction

Figure 2: Cradle-to-grave lifecycle for this compound disposal.

Phase 3: Final Destruction Method

Requirement: The waste manifest must designate High-Temperature Incineration .

  • Why? Landfilling organic nitrogen compounds can lead to leaching into groundwater. Incineration ensures the destruction of the pyridine ring and the N-oxide functionality.

  • Verification: Ensure your waste vendor (e.g., Clean Harbors, Veolia, Stericycle) utilizes a facility equipped with scrubbers to manage Nitrogen Oxide (NOx) emissions generated during the combustion of the pyridine ring.

Spill Response (Specific to Vasodilators)

If a spill occurs, standard "absorb and sweep" protocols must be modified to account for the rubefacient nature of the compound.

  • PPE Upgrade: Don double nitrile gloves and a Tyvek sleeve/lab coat. Respiratory protection (N95 or P100) is mandatory for powder spills to prevent inhalation of the irritant.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then wipe up.

    • Liquid: Absorb with vermiculite or clay pads.

  • Decontamination: Clean the surface with a mild surfactant (soap and water). Avoid using organic solvents (like ethanol) for the initial cleanup , as this may enhance skin absorption of any residue left on the surface or PPE.

  • Medical Monitoring: If skin contact occurs, flush with water for 15 minutes.[1] Monitor for redness/heat. The effect is usually transient but can be alarming.

References & Authority

The protocols above are grounded in federal regulations and chemical safety logic.

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[Link]

  • PubChem. (n.d.). Methyl nicotinate (Parent Compound) Safety and Hazards.[2][1][3][4][5][6][7][8][9] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Disclaimer: This guide is for informational purposes for trained scientific personnel. Always consult your institution's Environmental Health & Safety (EHS) officer and local regulations before disposing of chemical materials.

A Comprehensive Guide to Personal Protective Equipment for Handling Methyl Nicotinate 1-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Risks: A Proactive Approach to Safety

Methyl nicotinate is known to cause skin, eye, and respiratory irritation.[1][2][3] The introduction of an N-oxide functional group may alter the reactivity and toxicological profile of the molecule. Therefore, a cautious and comprehensive approach to PPE is warranted to mitigate potential exposure risks.

Core Principles of Chemical Handling

Before undertaking any procedure involving Methyl nicotinate 1-oxide, a thorough risk assessment should be conducted. This involves evaluating the quantity of the substance being handled, the nature of the procedure (e.g., weighing, dissolution, chemical reaction), and the potential for aerosol generation. All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[4]

Selecting the Appropriate Personal Protective Equipment

The following table outlines the recommended PPE for handling this compound, categorized by the level of protection required.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[5][6]Protects against splashes and aerosols, which can cause serious eye irritation.[1][2][3][7]
Hand Protection Butyl rubber or PVA gloves are recommended. Nitrile gloves may not offer sufficient protection against related compounds like pyridine and should be avoided.[4] Always consult the manufacturer's glove compatibility chart.Prevents skin contact, which can lead to irritation.[1][2][3][7] The choice of glove material is critical for chemical resistance.
Body Protection A fully-buttoned laboratory coat.[4] For procedures with a higher risk of splashing, chemically resistant aprons or suits should be considered.Protects the skin and personal clothing from contamination.
Respiratory Protection For most laboratory-scale operations conducted in a fume hood, respiratory protection may not be necessary. However, if there is a potential for exceeding exposure limits or for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[5][6]Protects against the inhalation of dust or vapors, which may cause respiratory irritation.[1][2][3]

Procedural Guidance: Donning, Doffing, and Disposal of PPE

Adherence to proper procedures for putting on (donning) and taking off (doffing) PPE is as crucial as the selection of the equipment itself to prevent cross-contamination.

Donning and Doffing Protocol

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4

Caption: PPE Donning and Doffing Workflow

Step-by-Step PPE Protocol:

Donning:

  • Lab Coat: Put on a clean, fully-buttoned lab coat.

  • Respirator (if required): If your risk assessment indicates the need for respiratory protection, perform a fit check and don the respirator according to the manufacturer's instructions.

  • Eye and Face Protection: Put on chemical splash goggles. If a face shield is required, place it over the goggles.

  • Gloves: Select the appropriate gloves and inspect them for any signs of damage. Pull the gloves on, ensuring the cuffs of the lab coat are tucked inside.

Doffing:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin. For example, peel one glove off by grasping the cuff and pulling it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.

  • Eye and Face Protection: Remove goggles and face shield from the back to the front.

  • Lab Coat: Unbutton the lab coat and remove it by folding it inward to contain any contamination.

  • Respirator (if required): Remove the respirator without touching the front of the device.

Spill Management and Waste Disposal

In the event of a spill, evacuate the area and alert your laboratory's safety officer. Only personnel trained in hazardous material cleanup should address the spill, wearing the appropriate level of PPE.

Waste Disposal:

  • Contaminated PPE: All disposable PPE, including gloves, should be disposed of as hazardous waste in a designated, sealed container.[2]

  • Chemical Waste: Unused this compound and any solutions containing it should be collected in a clearly labeled, sealed container for hazardous waste disposal.[2] Consult with your institution's environmental health and safety department for specific disposal protocols. It may be necessary to have the material incinerated by a licensed professional waste disposal service.[2][8]

Emergency Procedures

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[2][7][8] Seek medical attention if irritation persists.[1][7]

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8] Seek immediate medical attention.[1][7]

Inhalation: Move the individual to fresh air.[1][2][8] If breathing is difficult, provide oxygen. Seek medical attention.

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS METHYL NICOTINATE.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY.
  • ECHEMI. (n.d.). Pyridine N-oxide SDS, 694-59-7 Safety Data Sheets.
  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
  • Benchchem. (n.d.). Personal protective equipment for handling Methyl Nicotinate.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • Chemstock. (n.d.). METHYL NICOTINATE.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Loba Chemie. (2021, November 25). METHYL NICOTINATE EXTRA PURE Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). methyl nicotinate cas no 93-60-7.
  • Sigma-Aldrich. (2025, July 9). SAFETY DATA SHEET.
  • Spectrum Chemical. (2017, April 17). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • CDH Fine Chemical. (n.d.). PYRIDINE-N-OXIDE CAS NO 694-59-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • (n.d.). Gloves Chemical Resistance Chart.
  • Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES.
  • Ansell. (n.d.). Ansell Chemical Resistance Glove Chart.
  • OSHA. (n.d.). OSHA Glove Selection Chart.
  • Kimberly Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl nicotinate 1-oxide
Reactant of Route 2
Reactant of Route 2
Methyl nicotinate 1-oxide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.